Litronesib

Catalog No.
S548445
CAS No.
910634-41-2
M.F
C23H37N5O4S2
M. Wt
511.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Litronesib

CAS Number

910634-41-2

Product Name

Litronesib

IUPAC Name

N-[(5R)-4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Molecular Formula

C23H37N5O4S2

Molecular Weight

511.7 g/mol

InChI

InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29)/t23-/m0/s1

InChI Key

YVAFBXLHPINSIK-QHCPKHFHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

litronesib; Eg5 KinesinRelated Motor Protein Inhibitor LY2523355; Code name: LY2523355; KF 89617.

Canonical SMILES

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

Isomeric SMILES

CCNCCS(=O)(=O)NC[C@@]1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

The exact mass of the compound Litronesib is 511.2287 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Litronesib exerts its antitumor effect by specifically targeting the mitotic motor protein Eg5.

  • Target Function: Eg5 is essential for the separation of centrosomes and the formation of the bipolar spindle during mitosis. This process is critical for the correct segregation of sister chromatids [1].
  • Inhibition Consequence: this compound binds to an allosteric pocket on Eg5, blocking its ATPase activity. This inhibition prevents the formation of a functional bipolar spindle, leading to mitotic arrest characterized by a hallmark monopolar spindle phenotype. The cell is unable to progress through mitosis and ultimately undergoes programmed cell death, or apoptosis [1] [2].
  • Key Experimental Findings: In vitro, this compound (25 nM) was shown to induce cancer cell death during this mitotic arrest, which requires sustained activation of the spindle-assembly checkpoint (SAC) [3]. In vivo studies using a Colo205 xenograft model demonstrated that this compound caused a dramatic increase in cancer cells immunopositive for histone H3 phosphorylation (a marker of mitosis) and exhibited dose-dependent antitumor activity [3].

The following diagram illustrates the signaling pathway through which this compound induces apoptosis in cancer cells.

G This compound This compound Eg5_Inhibition Eg5 (KIF11) Inhibition This compound->Eg5_Inhibition Monopolar_Spindle Monopolar Spindle Formation Eg5_Inhibition->Monopolar_Spindle Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Activates Caspase-3 Pathway

This compound inhibits Eg5, leading to mitotic arrest and apoptosis.

Preclinical and Clinical Data

The transition from laboratory research to human studies provided key insights into this compound's effects and safety profile.

Preclinical In Vivo Data

In a Colo205 xenograft mouse model, this compound was administered intravenously at doses of 1.1, 3.3, 10, and 30 mg/kg. The results showed antitumor activity in a dose-dependent manner, confirming its efficacy in a living organism [3].

Clinical Trial Data

A phase 1 and dose-finding study of this compound was conducted in Japanese patients with advanced solid tumors. The key findings are summarized below [4].

Aspect Clinical Findings
Dosing Schedule Days 1, 2, and 3 every 3 weeks [4]
Tested Doses 2, 4, and 5 mg/m²/day [4]
Most Frequent Adverse Events Neutropenia and leukopenia (100% of patients) [4]
Grade 4 Neutropenia Observed in 83% of patients [4]
Recommended Dose 5 mg/m²/day with therapeutic G-CSF support [4]
Pharmacokinetics Exposure increased dose-dependently; similar to Western populations [4]
Preliminary Efficacy No objective tumor responses were observed in this early trial [4]

Technical and Experimental Protocols

For researchers working with this compound in a laboratory setting, here is key information on handling and experimental setup.

In Vitro Cell Assay Protocol

A typical protocol for assessing this compound's effect on cancer cells is as follows [3]:

  • Cell Seeding: Plate cancer cells in poly-d-lysine coated 96-well plates.
  • Incubation: Incubate the plates overnight to allow for cell attachment.
  • Drug Treatment: Treat cells with indicated concentrations of this compound for various time periods.
  • Fixation: Fix cells with 3.7% formaldehyde in PBS for 45 minutes or with a commercial fixative solution for 30 minutes.
  • Analysis: Proceed with downstream analysis, such as immunofluorescence to detect the monopolar spindle phenotype or assays to measure cell viability and apoptosis.
Solution Preparation and Storage
  • In Vitro Stock Solution: this compound is soluble in DMSO at least up to 50 mg/mL (97.71 mM) [3].
  • Storage: The powder should be stored at -20°C for long-term stability. Once dissolved, stock solutions can be stored at -80°C for 2 years or -20°C for 1 year. Avoid repeated freeze-thaw cycles [3].
  • In Vivo Formulation: For animal studies, one validated formulation involves dissolving this compound in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to achieve a clear solution with a concentration of 5 mg/mL [2].

Research Context and Potential

While this compound itself remains investigational, it is part of a promising class of anticancer agents. The recent study identifying the KSP inhibitor filanesib as a potential treatment for hepatoblastoma underscores the continued relevance of this therapeutic target [5]. This suggests that KSP inhibition could be a valuable strategy, particularly for cancers with limited treatment options.

References

Comprehensive Technical Guide: Litronesib as a Kinesin Eg5 Inhibitor for Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eg5/KSP Biology and Therapeutic Rationale

The kinesin spindle protein (Eg5, also known as KIF11 or KSP) represents a promising molecular target for anticancer drug development due to its fundamental role in mitotic cell division. As a member of the kinesin-5 family of motor proteins, Eg5 functions as a plus-end-directed motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle during cell division. This protein exists as a homotetramer through oligomerization of its central stalk domain, enabling it to crosslink and slide antiparallel microtubules apart, which is indispensable for proper centrosome separation during early mitosis. The crucial nature of Eg5 in mitosis is highlighted by the consequence of its inhibition: cells unable to form bipolar spindles develop characteristic monopolar spindles (monoastral structures) that trigger mitotic arrest and ultimately lead to apoptotic cell death in rapidly dividing cells. [1] [2] [3]

The therapeutic rationale for targeting Eg5 in oncology stems from several key advantages over traditional antimitotic agents. First, Eg5 expression is predominantly restricted to proliferating cells, with negligible expression in most non-proliferating adult tissues, potentially reducing off-target effects. Second, unlike microtubule-targeting agents such as taxanes and vinca alkaloids that disrupt microtubule dynamics in all cells and cause significant neurotoxicity, Eg5 inhibition specifically affects mitotic progression without directly disturbing microtubule function in non-dividing cells (particularly neurons). This specificity translates to a potentially improved therapeutic window with reduced peripheral neuropathy, a dose-limiting toxicity associated with conventional antimitotic chemotherapies. Additionally, Eg5 overexpression has been documented in various human cancers—including breast, liver, and lung cancers—where it often correlates with aggressive tumor behavior, chemoresistance, and poor prognosis, further supporting its relevance as a therapeutic target in oncology. [1] [2] [3]

Litronesib Mechanism of Action and Target Engagement

Biochemical Mechanism of Eg5 Inhibition

This compound (LY2523355) functions as a selective allosteric inhibitor of the human mitosis-specific kinesin Eg5. It binds specifically to the α2/loop L5/helix α3 allosteric pocket located approximately 12Å away from the ATP-binding site in the motor domain of Eg5. This binding site is distinct from the catalytic ATP-binding pocket, classifying this compound as an ATP-uncompetitive inhibitor. Upon engagement with this allosteric site, this compound induces conformational changes in the Eg5 protein structure that effectively block ADP release, a critical step in the ATPase catalytic cycle of kinesin motor proteins. This inhibition halts the ATPase activity of Eg5, preventing the mechanical force generation required for centrosome separation and subsequent formation of bipolar spindles during mitosis. The structural basis for this inhibition has been elucidated through crystallographic studies of related thiadiazole-containing inhibitors complexed with Eg5, revealing key interactions with residues Glu116, Leu214, Gly217, and Arg221 within the allosteric binding pocket. [2] [4] [3]

Cellular and Phenotypic Consequences

At the cellular level, this compound-mediated Eg5 inhibition produces a characteristic monopolar spindle phenotype through impaired centrosomal separation. This disrupted spindle morphology activates the spindle assembly checkpoint (SAC), resulting in sustained mitotic arrest at the metaphase stage. Cells experiencing prolonged mitotic arrest ultimately undergo caspase-3-dependent apoptosis, effectively eliminating rapidly dividing cancer cells. The requirement for sustained SAC activation is critical for this compound's cytotoxicity, as demonstrated by experiments showing that SAC abrogation significantly reduces cell death despite persistent mitotic arrest. This cellular mechanism translates to broad-spectrum antitumor activity across various cancer models, including taxol-resistant ovarian cancer and 6-thioguanine-resistant breast cancer cell lines, highlighting its potential utility in treating multidrug-resistant malignancies. [5] [6] [7]

Table 1: Biochemical and Cellular Effects of this compound

Parameter Effect Experimental System Reference
Eg5 ATPase Inhibition Dose-dependent inhibition Enzymatic assay [6]
Cellular EC₅₀ 14.27 ± 0.78 μM HeLa cell proliferation [6]
Mitotic Arrest Induction of monopolar spindles Multiple cancer cell lines [5] [7]
Apoptosis Induction Caspase-3 activation Cell-based assays [6]
Binding Affinity (K_D) 1.327 × 10⁻⁷ M Surface plasmon resonance [6]

G This compound This compound Eg5 Eg5 This compound->Eg5 Binds Allosteric Site ADP_Release ADP_Release Eg5->ADP_Release Blocks MonopolarSpindle MonopolarSpindle ADP_Release->MonopolarSpindle Prevents MitoticArrest MitoticArrest MonopolarSpindle->MitoticArrest Induces Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers Caspase3 Caspase3 Apoptosis->Caspase3 Activates

Figure 1: this compound Mechanism of Action Pathway - From Eg5 inhibition to apoptotic cell death

Biochemical and Pharmacological Profile of this compound

Pharmacokinetic Properties and Metabolism

The pharmacokinetic profile of this compound has been characterized in both preclinical models and human clinical trials. Administration of this compound follows a schedule-dependent pattern, typically given intravenously on days 1, 2, and 3 every 3 weeks. In phase 1 dose-finding studies involving Japanese patients with advanced solid tumors, this compound exposure demonstrated dose-dependent increases across dosage levels of 2, 4, and 5 mg/m²/day. The pharmacokinetic parameters observed in Asian populations were similar to those reported in Western populations, suggesting no significant ethnic variability in drug metabolism and disposition. The recommended phase 2 dose was established as 5 mg/m²/day when administered with therapeutic G-CSF support, primarily to manage the treatment-induced neutropenia that represents the dose-limiting toxicity. Hematological toxicities, particularly neutropenia and leukopenia, were observed in 100% of treated patients, with grade 4 neutropenia occurring in 83% of cases, though neutrophil recovery typically occurred within 7 days with appropriate supportive care. [5]

Physicochemical Characteristics

This compound is characterized as a small molecule inhibitor with molecular formula C₂₃H₃₇N₅O₄S₂ and molecular weight of 511.70 g/mol. The compound features a 1,3,4-thiadiazole core scaffold that is critical for its binding to the allosteric pocket of Eg5. The presence of a chiral center in the molecule necessitates careful consideration of stereochemistry, as the (R)-enantiomer represents the active form of the drug. However, clinical development encountered challenges due to chiral instability and racemization of the active enantiomer in aqueous solutions, complicating its pharmaceutical formulation. From a solubility perspective, this compound is freely soluble in DMSO (100 mg/mL) and ethanol (100 mg/mL) but exhibits poor aqueous solubility, necessitating specialized formulation approaches for in vivo administration. These physicochemical properties have important implications for drug delivery, bioavailability, and stability considerations in both preclinical and clinical settings. [8] [7] [3]

Table 2: Pharmacological and Physicochemical Properties of this compound

Property Value/Description Context Reference
Molecular Formula C₂₃H₃₇N₅O₄S₂ Chemical structure [8] [7]
Molecular Weight 511.70 g/mol - [8] [7]
CAS Registry 910634-41-2 Unique identifier [8] [7]
Solubility 100 mg/mL in DMSO Physicochemical property [7]
Recommended Dose 5 mg/m²/day With G-CSF support [5]
Dose-Limiting Toxicity Grade 4 neutropenia Clinical trial observation [5]
Stereochemistry (R)-enantiomer active Racemization reported [3]

Preclinical Efficacy and Clinical Translation

Antitumor Activity in Preclinical Models

This compound has demonstrated broad-spectrum antitumor activity across various in vivo xenograft models, supporting its development as a potential anticancer therapeutic. In Colo205 colorectal cancer xenografts, this compound administration resulted in dose-dependent tumor growth inhibition across dose levels of 1.1, 3.3, 10, and 30 mg/kg administered intravenously. Histopathological analysis of treated tumors revealed a significant increase in cancer cells immunopositive for histone H3 phosphorylation, a specific marker of mitotic arrest, confirming the mechanism of action at the tumor tissue level. The antitumor efficacy of this compound has been observed in multiple mouse xenograft models, demonstrating its potential applicability across different cancer types. Importantly, Eg5 inhibitors like this compound have shown activity in taxane-resistant cancer models, suggesting their potential utility in treating malignancies resistant to conventional microtubule-targeting agents. This ability to overcome resistance mechanisms represents a significant advantage in the clinical setting where multidrug resistance often limits therapeutic options. [7] [3]

Clinical Trial Outcomes and Development Status

The clinical development of this compound has progressed through phase 1 and dose-finding studies in patients with advanced solid tumors. In a phase 1 study conducted specifically in Japanese patients, this compound was administered on days 1, 2, and 3 every 3 weeks at dose levels of 2, 4, and 5 mg/m²/day. The study concluded that the recommended dose for further development was 5 mg/m²/day when administered with therapeutic G-CSF support to manage the hematological toxicities. Despite establishing a recommended phase 2 dose and demonstrating a manageable safety profile, no objective tumor responses were observed in the phase 1 patient population. The clinical development of this compound was ultimately discontinued for strategic reasons, including challenges associated with the chiral instability of the active enantiomer and likely considerations regarding the modest efficacy observed in early clinical trials compared to other investigational agents. This development pathway highlights the challenges in translating promising preclinical activity into clinical efficacy for targeted antimitotic agents. [5] [3]

Table 3: Preclinical and Clinical Development Summary of this compound

Development Stage Key Findings Outcome Reference
Preclinical In Vivo Dose-dependent tumor growth inhibition in Colo205 xenografts 30 mg/kg dose most effective [7]
Phase 1 Japanese Trial Recommended dose: 5 mg/m²/day with G-CSF support Dose-limiting neutropenia managed [5]
Clinical Efficacy No objective tumor responses observed Limited single-agent activity [5]
Development Status Discontinued for strategic reasons Chiral instability reported [3]

Experimental Protocols and Research Applications

Cell-Based Assays for Mechanism Validation

Cell-based assays are essential for evaluating the biological activity and mechanism of action of this compound. For cell proliferation and viability assays, cancer cells are typically plated in poly-D-lysine coated 96-well plates and incubated overnight to allow attachment. Cells are then treated with varying concentrations of this compound for predetermined time periods based on the experimental objectives. Following treatment, cells are fixed with 3.7% formaldehyde in PBS for 45 minutes or with commercial fixative solutions for 30 minutes. To assess mitotic arrest and spindle morphology, immunofluorescence staining is performed using antibodies against specific mitotic markers such as phosphorylated histone H3 (Ser10) and α-tubulin to visualize microtubule structures. The characteristic monopolar spindle phenotype is quantified using high-content imaging systems, with EC₅₀ values calculated based on the percentage of cells exhibiting aberrant spindle structures at different drug concentrations. For apoptosis detection, caspase-3/7 activity assays are employed using commercial kits that measure the cleavage of specific fluorescent substrates, providing quantitative data on programmed cell death induction following mitotic arrest. [6] [7]

In Vivo Efficacy Studies

In vivo efficacy studies of this compound typically employ human tumor xenograft models established in immunocompromised mice. For the Colo205 colorectal cancer model, cells are implanted subcutaneously and allowed to establish measurable tumors before randomization into treatment groups. This compound is administered via intravenous injection at doses ranging from 1.1 to 30 mg/kg using appropriate vehicle formulations. A common formulation for in vivo administration consists of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, which provides acceptable solubility and stability for the compound. Tumor dimensions are measured regularly using calipers, and tumor volumes are calculated using the formula: (length × width²)/2. Histopathological analysis of harvested tumors typically includes immunohistochemical staining for phospho-histone H3 to confirm mitotic arrest in tumor tissues. Additionally, toxicity monitoring includes regular body weight measurements, complete blood counts to assess hematological toxicity, and histological examination of major organs to identify potential off-target effects. [5] [7]

G CellAssay Cell-Based Assays PlateCells PlateCells CellAssay->PlateCells DrugTreatment DrugTreatment PlateCells->DrugTreatment Fixation Fixation DrugTreatment->Fixation Staining Staining Fixation->Staining Imaging Imaging Staining->Imaging InVivoAssay In Vivo Studies Xenograft Xenograft InVivoAssay->Xenograft Formulation Formulation Xenograft->Formulation IVTreatment IVTreatment Formulation->IVTreatment TumorMeasure TumorMeasure IVTreatment->TumorMeasure Histology Histology TumorMeasure->Histology

Figure 2: Experimental Workflow for this compound Evaluation - From cell-based assays to in vivo studies

Structural Biology and Structure-Activity Relationships

Binding Mode and Molecular Interactions

Structural biology studies have provided critical insights into the molecular interactions between this compound and its target protein Eg5. Although the specific crystal structure of this compound bound to Eg5 has not been publicly deposited, high-resolution structures of closely related thiadiazole-containing inhibitors complexed with the Eg5 motor domain reveal detailed binding patterns. The compound K858, which shares the 1,3,4-thiadiazole core scaffold with this compound, has been co-crystallized with Eg5 (PDB ID: 6G6Z), showing clear electron density for the inhibitor bound in the allosteric pocket formed by helix α2, loop L5, and helix α3. Analysis of this structure indicates that the thiadiazole core makes critical hydrophobic interactions with residues Ala133, Pro137, Leu214, and Ala218, while the N,N-dimethylamine group forms a hydrogen bond with Glu116, a key residue for inhibitor binding. The trifluoromethyl group extends into a hydrophobic subpocket, optimally filling this space and enhancing binding affinity. These structural insights explain the high specificity of this compound for Eg5 over other kinesins and provide a rational basis for understanding its potent inhibition of Eg5 ATPase activity with reported EC₅₀ values in the low micromolar range (1.18 μM in enzymatic assays). [4] [3]

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship of thiadiazole-based Eg5 inhibitors like this compound has been systematically explored through the synthesis and evaluation of numerous analogs. Key structural features essential for maintaining potent Eg5 inhibition include the 1,3,4-thiadiazole core, which serves as a central scaffold that optimally positions substituents for interactions with the allosteric binding pocket. The stereochemistry at the chiral center significantly influences activity, with the (R)-enantiomer of this compound demonstrating superior potency compared to its (S)-counterpart. However, this chiral center also presents pharmaceutical challenges due to reported racemization in aqueous solutions, potentially converting the active enantiomer to the less active form during storage and administration. Substituents at the 5-position of the thiadiazole ring, particularly those containing tertiary amine groups, enhance solubility and contribute to additional interactions with the binding pocket. The presence of hydrophobic groups such as the pivaloyl (tert-butyl carbonyl) moieties improves binding affinity through enhanced interactions with hydrophobic regions of the allosteric site. These SAR insights have guided the optimization of this compound and related compounds, though the challenges associated with chiral instability ultimately contributed to the discontinuation of this compound's clinical development. [2] [3]

Conclusion and Future Perspectives

This compound represents a scientifically validated but clinically challenging example of Eg5-targeted cancer therapeutics. Its well-characterized mechanism of action, compelling preclinical efficacy across multiple tumor models, and well-defined safety profile supported its advancement to clinical trials. However, the transition from promising preclinical activity to demonstrable clinical efficacy proved challenging, with limited single-agent activity observed in early-phase trials despite adequate target engagement at tolerated doses. The discontinuation of this compound development highlights several important considerations for future Eg5 inhibitor programs: (1) the need for predictive biomarkers to identify patient populations most likely to respond to Eg5 inhibition; (2) the importance of addressing pharmaceutical challenges such as chiral stability early in development; and (3) the potential utility of combination strategies with other anticancer agents rather than monotherapy approaches.

References

Chemical Profile of Litronesib

Author: Smolecule Technical Support Team. Date: February 2026

Litronesib (development code LY2523355) is a small molecule inhibitor with the following core chemical characteristics:

Property Description
Systematic Name This compound
Synonyms LY2523355 [1] [2]
CAS Number 910634-41-2 [1] [2]
Molecular Formula C₂₃H₃₇N₅O₄S₂ [3] [1] [2]
Molecular Weight 511.70 g/mol [1] [2]

Mechanism of Action and Target Profile

This compound functions as a selective, allosteric inhibitor of the human mitosis-specific kinesin Eg5 (also known as KIF11) [1]. Eg5 is a motor protein essential for establishing the bipolar spindle during mitosis. By inhibiting Eg5, this compound causes mitotic arrest, preventing cancer cells from completing cell division and ultimately leading to apoptosis [1] [2].

G This compound This compound Eg5_Kinesin Eg5 Kinesin Protein This compound->Eg5_Kinesin Allosteric Inhibition Mitotic_Spindle Bipolar Spindle Formation Eg5_Kinesin->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Diagram: this compound inhibits Eg5, disrupting spindle formation and triggering cell death.

In Vitro and Preclinical Data

The following table summarizes key quantitative data from preclinical studies for experimental design and benchmarking:

Parameter Value / Condition Context / Significance
Target IC₅₀ Not explicitly quantified in results Described as a selective inhibitor of Eg5 [3] [1]
In Vitro Efficacy 25 nM Concentration shown to induce mitotic arrest and cell death [2]
Solubility (DMSO) 100 mg/mL (195.42 mM) [1] For in vitro stock solution preparation
Solubility (Water) Insoluble [1] Indicates need for organic solvents or formulated vehicles
In Vivo Antitumor Activity 1.1 - 30 mg/kg (intravenous) Dose-dependent antitumor activity in Colo205 xenograft models [2]

Experimental Protocols

In Vitro Cell Assay Protocol

This protocol for assessing this compound's effect on cancer cells is adapted from search results [2].

  • Cell Plating: Plate cancer cells in poly-D-lysine-coated 96-well plates and incubate overnight.
  • Compound Treatment: Treat cells with indicated concentrations of this compound (e.g., 25 nM) for various time periods.
  • Cell Fixation: Fix cells using either:
    • 3.7% formaldehyde in PBS for 45 minutes, or
    • 1x Prefer fixative solution for 30 minutes.
  • Downstream Analysis: Proceed with appropriate staining or analysis to assess endpoints like mitotic arrest or apoptosis.
In Vivo Dosing Formulations

For animal studies, the following validated formulations can be used [1]:

  • Homogeneous Suspension: Use CMC-Na as a vehicle to achieve a final concentration of ≥5 mg/mL.

  • Clear Solution (for higher concentration): Prepare a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to achieve a final concentration of 5.0 mg/mL (9.77 mM).

  • Clear Solution (for lower concentration): Prepare a solution of 5% DMSO and 95% Corn Oil to achieve a final concentration of 0.65 mg/mL (1.27 mM).

> Note: The provided formulations should be prepared fresh and used immediately for optimal results. When using the clear solution with Tween-80, add solvents in the specified order (DMSO → PEG300 → Tween-80 → ddH₂O), ensuring the mixture is clear at each step before proceeding [1].

Clinical Trial Insights and Chiral Stability

Phase I Clinical Trial Findings

A phase I dose-finding study of this compound in Japanese patients with advanced solid tumors established the following [4]:

  • Dosing Regimen: Administered at 2, 4, and 5 mg/m²/day on days 1, 2, and 3 of a 21-day cycle.
  • Primary Toxicity: The most frequent treatment-related adverse events were neutropenia and leukopenia (100%), with grade 4 neutropenia observed in 83% of patients.
  • G-CSF Support: All patients at the 4 and 5 mg/m²/day doses required granulocyte colony-stimulating factor (G-CSF) support to manage neutropenia.
  • Recommended Dose: The recommended dose for further studies, with therapeutic G-CSF use, was 5 mg/m²/day.
Critical Chiral Instability

A key development challenge for this compound was an unexpected chemical instability [5]:

  • The Problem: The active (R)-enantiomer of this compound undergoes racemization in aqueous solution under neutral to basic conditions (pH ≥ 6), converting to the (S)-enantiomer.
  • The Mechanism: Investigation revealed a base-catalyzed pathway involving neighboring group participation of a secondary amine with the sulfonamide group, leading to inversion at a fully substituted carbon chiral center.
  • Implication for Formulation: This instability necessitates careful control over the pH of liquid formulations and the solid-state environment to maintain the drug's chiral integrity and, by extension, its intended biological activity.

Research Implications and Conclusion

This compound represents a mechanistically interesting Eg5 kinesin inhibitor with demonstrated preclinical antitumor activity. For researchers, several factors are crucial:

  • Mechanistic Specificity: Its allosteric inhibition of Eg5 provides a tool for probing mitotic mechanisms.
  • Translational Hurdles: The clinical dose-limiting hematological toxicities (neutropenia) and the need for G-CSF support highlight a common challenge for anti-mitotic agents [4].
  • Chemical Development Challenge: The inherent chiral instability of the molecule [5] underscores the importance of thorough solid-state and pre-formulation studies early in development.

References

Mechanism of Action and Preclinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Litronesib is a selective inhibitor of KIF11 (Kinesin Spindle Protein, also known as Eg5), a motor protein essential for the formation of the bipolar mitotic spindle during cell division [1] [2] [3]. By inhibiting Eg5, this compound disrupts the separation of centrosomes, leading to the formation of a monopolar spindle and consequent mitotic arrest [2] [3]. This sustained arrest ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells [2].

The following diagram illustrates this key mechanism of action.

G This compound This compound Eg5_KIF11 Eg5_KIF11 This compound->Eg5_KIF11 Inhibits Mitotic_Arrest Mitotic_Arrest Eg5_KIF11->Mitotic_Arrest Disrupts Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

This compound inhibits Eg5, causing mitotic arrest and apoptosis.

The antitumor efficacy of this compound was rigorously evaluated in preclinical models. The table below summarizes key quantitative findings from a seminal study [2].

Experimental Model Methodology / Assay Key Findings / Results

| In Vitro (Cancer Cell Lines) | Cell cycle analysis (e.g., flow cytometry), caspase activity assays, viability assays. | - Induces mitotic arrest.

  • Causes rapid cancer cell death via apoptosis.
  • Activity requires sustained Spindle Assembly Checkpoint (SAC) activation. | | In Vivo (Xenograft Models) | Mice implanted with human tumor cells or patient-derived xenografts (PDX); drug administered intravenously. | - Achieved complete remission in several models [2].
  • Efficacy was highly dose- and schedule-dependent [2]. | | Pharmacodynamic Biomarker | Immunohistochemistry / Western Blot for phospho-Histone H3 (pHH3) in tumor and proliferating skin cells. | pHH3 was established as a promising pharmacodynamic biomarker for in vivo anticancer activity [2]. |

Chemical Structure and Properties

This compound is a small molecule belonging to the class of 2,3-dihydro-1,3,4-thiadiazoles [4]. Its structure features a 1,3,4-thiadiazole core, which acts as a bioisostere of pyrimidine, allowing it to interfere with critical cellular processes like mitosis [4]. Key physicochemical properties include:

  • Average Weight: 511.7 g/mol [1]
  • Chemical Formula: C({23})H({37})N({5})O({4})S(_{2}) [1]
  • IUPAC Name: N-[(5R)-4-(2,2-dimethylpropanoyl)-5-{[2-(ethylamino)ethanesulfonamido]methyl}-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide [1]

Clinical Development Status

Despite promising preclinical results, the clinical development of this compound has been discontinued [5].

  • Phase II trials were conducted for various solid tumors, including metastatic breast cancer, gastric cancer, and non-small cell lung cancer, among others [1] [5].
  • The drug was officially discontinued for all indications in April 2013 [5]. Publicly available sources do not specify the definitive reasons for discontinuation, which is common in oncology drug development and can be due to factors like limited efficacy in broader patient populations, toxicity, or strategic portfolio decisions by the developing companies.

Research Context and Alternatives

  • KIF11 as a Cancer Target: KIF11 remains a validated anticancer target due to its specific role in mitosis and limited function in non-dividing cells, offering a potential for a better safety profile compared to antitubulin agents [6] [3].
  • Other KIF11 Inhibitors: The kinesin spindle protein inhibitor filanesib is another compound in the same class that has shown potent activity in preclinical models, including inducing G2/M arrest and apoptosis in hepatoblastoma [7].
  • Challenges for Antimitotics: The clinical experience with this compound and other antimitotic agents underscores the challenges in this field. Future strategies may focus on combination therapies to increase efficacy, such as enhancing immunogenic cell death or targeting senescent cells [6].

References

Core Mechanism of Mitotic Arrest and Slippage

Author: Smolecule Technical Support Team. Date: February 2026

Litronesib is a kinesin spindle protein (KSP/Eg5) inhibitor. By inhibiting KSP, it disrupts the formation of the bipolar mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC). This prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby arresting cells in mitosis [1].

Prolonged mitotic arrest can lead to one of two primary fates, a decision heavily influenced by the mechanisms below:

  • SAC and APC/C Inhibition: A properly functioning SAC inhibits the APC/CCDC20, the complex that targets key proteins like Cyclin B for degradation. As long as the SAC is active, the cell remains in mitotic arrest [1].
  • The CDC20 Isoform Timer: Recent research has identified a conserved, truncated isoform of CDC20 (resulting from alternative translation initiation) that is resistant to SAC inhibition. During a prolonged arrest, new protein synthesis and differential turnover of CDC20 isoforms cause the levels of this truncated isoform to accumulate. Once it reaches a critical threshold, it can bind to and activate the APC/C, leading to mitotic exit even if the spindle defect persists. This acts as a built-in timer for arrest duration [1].
  • Cell Fate Decisions: The inhibition of transcription during mitosis depletes short-lived proteins. The balance between the depletion of pro-survival proteins (like Mcl-1) and anti-apoptotic proteins determines whether a cell dies during arrest (apoptosis I). If the cell exits mitosis via slippage, it may undergo G1 arrest or secondary apoptosis II, often driven by p53 accumulation during mitotic arrest [2].

The following diagram illustrates this core pathway and the critical cell fate decisions.

G This compound This compound SpindleDamage Spindle Damage (e.g., KSP Inhibition) This compound->SpindleDamage SAC Spindle Assembly Checkpoint (SAC) SpindleDamage->SAC APC_C_CDC20_full APC/C-CDC20 (Full-length) SAC->APC_C_CDC20_full Inhibits CyclinB Cyclin B Degradation APC_C_CDC20_full->CyclinB Promotes APC_C_CDC20_trunc APC/C-CDC20 (Truncated Isoform) MitoticExit Mitotic Exit (Slippage) APC_C_CDC20_trunc->MitoticExit Triggers MitoticArrest Prolonged Mitotic Arrest CyclinB->MitoticArrest High Levels Maintain MitoticArrest->APC_C_CDC20_trunc Time-Dependent Synthesis ProteinDepletion Depletion of Short-lived Proteins (e.g., Mcl-1, Cyclin B) MitoticArrest->ProteinDepletion p53 p53 Accumulation MitoticArrest->p53 G1Arrest G1 Arrest MitoticExit->G1Arrest p21 Induction ApoptosisII Apoptosis II (Post-Slippage) MitoticExit->ApoptosisII Bax Induction ApoptosisI Apoptosis I (During Arrest) ProteinDepletion->ApoptosisI Mcl-1 Depletion p53->G1Arrest p53->ApoptosisII

Decision pathway for cell fate following this compound-induced mitotic arrest.

Quantitative Data on Mitotic Arrest

The table below summarizes key proteins and their roles in determining the outcome of mitotic arrest, which are critical for evaluating drug efficacy.

Protein / Process Role in Mitotic Arrest & Exit Experimental Readout
CDC20 Isoforms Full-length is SAC-inhibited; truncated isoform promotes slippage. Ratio controls arrest duration [1]. Immunoblotting (e.g., differential tags, mass spectrometry); live-cell imaging to correlate isoform levels with exit timing.
Cyclin B Levels Degradation is required for mitotic exit. Slow, continuous degradation during arrest leads to slippage [2] [1]. FRET-based biosensors; immunofluorescence; immunoblotting to track levels over time.
SAC Strength Intensity of the SAC signal determines the initial robustness of the arrest [1]. Immunofluorescence for SAC components (Mad2, BubR1) at kinetochores; FRET-based APC/C activity reporters.
Apoptotic Proteins Depletion of Mcl-1 promotes apoptosis during arrest; Bax induction promotes apoptosis after slippage [2]. Immunoblotting for Mcl-1, Bax, cleaved caspases; caspase activity assays.
p53 Status Accumulates during arrest; drives p21 (G1 arrest) and Bax (apoptosis) expression after slippage [2]. Immunoblotting/immunofluorescence for p53, p21; use of p53-isogenic cell lines.

Experimental Protocols for Analysis

Here are detailed methodologies for key experiments to investigate mitotic arrest.

Protocol 1: Live-Cell Imaging to Quantify Mitotic Arrest Duration & Fate

This protocol is fundamental for directly observing the cellular response to this compound.

  • 1. Objective: To dynamically track the duration of mitosis in individual cells and determine their ultimate fate (division, death, or slippage) after treatment.
  • 2. Materials:
    • Cell lines of interest (e.g., HeLa, RPE-1).
    • This compound at desired working concentration.
    • Live-cell imaging chamber with environmental control (37°C, 5% CO₂).
    • Inverted microscope with time-lapse capabilities (10x or 20x objective).
    • Fluorescent biosensors (e.g., H2B-GFP for chromosomes, Incucyte Caspase-3/7 reagent for apoptosis).
  • 3. Procedure:
    • Seed cells into glass-bottom imaging plates and allow to adhere.
    • Introduce the fluorescent biosensor (e.g., transduce with H2B-GFP lentivirus).
    • Treat cells with this compound or vehicle control immediately before placing in the chamber.
    • Acquire images every 5-10 minutes for 48-72 hours.
    • Data Analysis: Manually or using tracking software, record for each cell:
      • Time of nuclear envelope breakdown (NEBD, prophase).
      • Time of anaphase onset (normal exit) OR time of mitotic exit without division (slippage, characterized by nuclear reformation without chromosome segregation) OR time of apoptotic morphology (membrane blebbing).
      • Calculate arrest duration from NEBD to exit/slippage/death.
Protocol 2: Immunofluorescence Analysis of SAC and Cell Fate Markers

This protocol provides a snapshot of molecular events in a cell population.

  • 1. Objective: To assess SAC activity, mitotic progression, and apoptosis in fixed samples.
  • 2. Materials:
    • Cells grown on coverslips.
    • This compound and appropriate controls.
    • Phosphate-buffered saline (PBS), paraformaldehyde (4% in PBS), Triton X-100 (0.1-0.5% in PBS).
    • Primary antibodies: Anti-BubR1 (SAC marker), Anti-Cyclin B1, Anti-cleaved Caspase-3 (apoptosis marker).
    • Secondary antibodies with fluorescent conjugates (e.g., Alexa Fluor).
    • DAPI (DNA stain), mounting medium.
  • 3. Procedure:
    • Treat cells on coverslips with this compound for a range of timepoints (e.g., 4, 8, 16, 24h).
    • Fix cells with 4% PFA for 15 min, permeabilize with 0.1-0.5% Triton X-100 for 10 min, and block with 1-5% BSA.
    • Incubate with primary antibodies in a humidified chamber, then with fluorescent secondary antibodies.
    • Stain with DAPI and mount on slides.
    • Data Analysis: Image using a fluorescence microscope. Score cells for:
      • Mitotic phase (based on DDNA morphology).
      • SAC activity (bright, focal BubR1 staining at kinetochores).
      • Cyclin B levels (high in early arrest, low in slippage).
      • Apoptosis (cleaved Caspase-3 positive).

Research Implications and Future Directions

Understanding these detailed mechanisms has direct applications in oncology drug development.

  • Predicting Drug Sensitivity: The inherent CDC20 isoform ratio in a tumor could be a biomarker for its sensitivity to this compound. Tumors with a lower truncated isoform ratio would be expected to undergo longer arrest and potentially more cell death, indicating better response [1].
  • Combination Therapy Strategies: Combining this compound with drugs that:
    • Inhibit the truncated CDC20 isoform could prolong mitotic arrest and enhance primary apoptosis.
    • Target anti-apoptotic proteins like Mcl-1 could push cells toward apoptosis I during arrest [2].
    • Inhibit pathways that promote slippage or G1 survival could prevent escape routes and increase overall cytotoxicity.

References

Mechanism of Action and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Litronesib is a selective, allosteric inhibitor of Eg5 (Kinesin Spindle Protein), a motor protein essential for the separation of centrosomes and the formation of the bipolar spindle during mitosis [1] [2]. Inhibiting Eg5 leads to mitotic arrest and ultimately induces apoptosis in cancer cells.

  • Target Specificity: As an Eg5 inhibitor, this compound offers a potential advantage over traditional anti-mitotic drugs (like taxanes that target tubulin) by potentially avoiding neurotoxicity associated with tubulin inhibition, as Eg5 is not expressed in post-mitotic neurons [3].
  • Preclinical Validation: While direct preclinical data for this compound is limited in the provided results, research on other Eg5 inhibitors (like YL001) demonstrates that this class of compounds effectively blocks the ATPase activity of Eg5, causes mitotic arrest characterized by monopolar spindles, and triggers apoptosis through pathways like caspase-3 activation [3].

Key Clinical Trials and Findings

Two first-in-human Phase 1 dose-escalation studies were conducted to determine the safety, recommended Phase 2 dose, and optimal schedule for this compound.

1. Study Design and Patient Enrollment The concurrent studies explored multiple administration schedules in patients with advanced solid tumors.

Trial Feature Description
Phase Phase 1 (First-in-human)
Patients Enrolled 117 [1]
Dose Range 0.125 - 16 mg/m²/day [1]
Administration Schedules Days 1, 2, 3; Days 1, 5, 9; Days 1, 8; Days 1, 5; or Days 1, 4 (on a 21-day cycle) [1]
Adjunct Therapy Tested with and without pegfilgrastim (a granulocyte colony-stimulating factor) [1]

2. Primary Efficacy and Outcomes The clinical activity of this compound was limited, as is common in early-phase trials in advanced cancer populations.

Outcome Measure Result
Best Overall Response 2 Partial Responses (PRs) out of 86 evaluable patients (2%); both were on the "Days 1, 2, 3" regimen [1].
Stable Disease (SD) 17 patients (20%) had stable disease lasting ≥6 cycles [1].
Recommended Phase 2 Regimens 6 mg/m²/day on Days 1, 2, 3 plus pegfilgrastim, and 8 mg/m²/day on Days 1, 5, 9 plus pegfilgrastim (21-day cycle) [1].

3. Safety and Tolerability Profile The dose-limiting and most frequent toxicity observed was hematological.

Toxicity Domain Most Common Findings
Dose-Limiting Toxicity (DLT) Neutropenia [1].
Most Frequent Adverse Events Neutropenia and leukopenia (occurred in 100% of patients in the Japanese subset study) [2].
Management Prophylactic pegfilgrastim reduced the frequency and severity of neutropenia, enabling higher dosing. However, its use was associated with increased mucositis and stomatitis [1].

Pharmacokinetics and Pharmacodynamics

Early clinical studies incorporated translational research to understand the drug's behavior and biological effects.

  • Pharmacokinetics (PK): this compound exposure in plasma increased in a dose-dependent manner. Studies showed only minor intra- and inter-cycle accumulation [1]. PK parameters were similar between Japanese and Western populations [2].
  • Pharmacodynamics (PD): Exploratory analyses investigated the relationship between this compound plasma exposure and changes in phosphohistone H3 (pHH3) levels, a marker of mitotic arrest. The results showed exposure-dependent increases in pHH3 expression in both tumor and skin biopsies, confirming the intended drug effect at the cellular level [1].

Research Status and Context

  • Current Status: According to the patent and drug database PatSnap Synapse, this compound's highest development phase was Phase 2, and it has been discontinued [4]. This indicates that development was halted after initial clinical exploration.
  • Eg5 Inhibitors as a Class: While this compound did not advance, research into Eg5 inhibitors continues. Other agents, such as filanesib, have shown promising pre-clinical activity in models of hard-to-treat cancers like pediatric hepatoblastoma [5]. Novel strategies are also being explored, such as developing antibody-drug conjugates (ADCs) using Eg5 inhibitors as payloads to improve tumor targeting and efficacy [6].

Experimental Protocols for Eg5 Inhibitor Research

For comprehensive understanding, here are common experimental methodologies used in the cited studies to evaluate Eg5 inhibitors like this compound:

1. In Vitro Cytotoxicity and Mechanism Assays

  • Cell Viability Assays: Compounds are tested across a panel of cancer cell lines to determine half-maximal effective concentration (EC₅₀). This includes testing on drug-resistant lines (e.g., taxol-resistant) [3].
  • Phenotypic Screening (High-Content Imaging): Cells are treated with the inhibitor and stained for microtubules and DNA. This is used to quantify the induction of the characteristic monopolar spindle phenotype instead of normal bipolar spindles [3].
  • Enzymatic Assays: Measure the inhibition of the Eg5 protein's ATPase activity to determine the compound's direct potency against the target (enzyme EC₅₀) [3].
  • Surface Plasmon Resonance (SPR): Used to biophysically characterize the binding affinity (KD) of the inhibitor to the Eg5 motor domain [3].

2. In Vivo Efficacy Models

  • Xenograft Mouse Models: Human cancer cells are implanted into immunocompromised mice. Mice are treated with the inhibitor or a control, and tumor volume is measured over time. A typical endpoint is the percentage of tumor growth inhibition compared to the control group [3].

3. Clinical Trial Biomarker Analysis

  • Pharmacodynamic Biomarkers: Paired tumor and skin biopsies collected before and after treatment are analyzed via immunohistochemistry for markers like phosphohistone H3 (pHH3) to confirm target engagement and mitotic arrest in human subjects [1].

Eg5 Inhibitor Mechanism of Action

The diagram below illustrates the core mechanism by which Eg5 inhibitors like this compound disrupt cell division.

G A Normal Mitosis B Eg5 Protein Activity A->B C Bipolar Spindle Formation B->C D Successful Chromosome Segregation C->D E Cell Division D->E F Eg5 Inhibited Mitosis G Eg5 Inhibitor (e.g., this compound) F->G H Eg5 Protein Blocked G->H I Monopolar Spindle Formation H->I J Mitotic Arrest I->J K Apoptosis (Cell Death) J->K

Eg5 inhibition blocks bipolar spindle formation, causing mitotic arrest and cell death.

Research Summary

References

Litronesib (LY2523355) Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Litronesib is a selective allosteric inhibitor of kinesin spindle protein (KSP, also known as Eg5), a motor protein essential for establishing the bipolar spindle during mitosis [1] [2]. By inhibiting Eg5, this compound causes mitotic arrest, preventing cancer cells from completing cell division and ultimately leading to apoptosis [1].

The compound has a molecular weight of 511.70 and a molecular formula of C23H37N5O4S2 [1]. The table below summarizes its key characteristics:

Property Description
Primary Target Human mitosis-specific kinesin Eg5 (KSP) [1]
Mechanism of Action Selective allosteric inhibitor; causes mitotic arrest & apoptosis [1]
Molecular Weight 511.70 g/mol [1]
CAS Number 910634-41-2 [1]
Solubility 100 mg/mL in DMSO and Ethanol; Insoluble in Water [1]

Clinical Development and Dosing

Two first-in-human Phase 1 dose-escalation studies established the foundation for its clinical application. The primary dose-limiting toxicity was neutropenia, which was managed with prophylactic pegfilgrastim [2] [3].

Based on these studies, two dosing regimens were recommended for Phase 2 exploration in a 21-day cycle [2] [3]:

Recommended Phase 2 Regimens Supporting Clinical Findings

| 6 mg/m²/day on Days 1, 2, 3 plus pegfilgrastim | • 2 out of 86 evaluable patients achieved a partial response on this schedule. • 20% of patients maintained stable disease for ≥6 cycles [2] [3]. | | 8 mg/m²/day on Days 1, 5, 9 plus pegfilgrastim | • This alternative schedule was also selected for further study [2] [3]. |

A separate Phase 1 study in a Japanese population confirmed these findings, establishing 5 mg/m²/day on Days 1, 2, and 3 every 3 weeks (with G-CSF support) as the recommended dose for that group [4].

Experimental Evidence and Mechanistic Insights

The following diagram illustrates the established mechanism of action of Eg5 inhibitors like this compound, based on the available data:

G A This compound Administration B Inhibition of Eg5 (KSP) Protein A->B C Failure of Spindle Pole Separation B->C D Formation of Monopolar Spindle B->D E Activation of Mitotic Checkpoint C->E D->E F Prolonged Mitotic Arrest E->F G Induction of Apoptosis F->G H Cancer Cell Death G->H

Figure 1: Proposed mechanism of action for this compound leading to cancer cell death.

Pharmacodynamic evaluations in Phase 1 trials showed that this compound plasma exposure correlated with increased levels of phosphohistone H3 (pHH3), a mitotic marker, in both tumor and skin biopsies. This confirms the on-target effect of the drug, demonstrating that it successfully induces mitotic arrest in human subjects [2] [3].

Future Research Directions

While this compound's development for solid tumors provides a foundation, recent research highlights the potential of KSP inhibition in other cancers. A 2025 functional screen identified the KSP inhibitor filanesib as a potent and selective agent against hepatoblastoma (HB), a pediatric liver cancer [5].

  • Promising Efficacy: Filanesib induced G2/M cell cycle arrest and apoptosis in HB spheroids and significantly reduced tumor growth in mouse models [5].
  • Novel Phenotype: Treatment caused prominent nuclear fragmentation in HB cells, resembling mitotic catastrophe [5].
  • Clinical Implication: This suggests KSP inhibitors like this compound could be repurposed for pediatric cancers like hepatoblastoma, meriting further clinical investigation [5].

References

Litronesib In Vitro Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Litronesib is a potent and selective allosteric inhibitor of the kinesin spindle protein Eg5. Its primary mechanism involves binding to the allosteric site (α2/loop L5/helix α3 region) of Eg5, which is distinct from the ATP-binding pocket. This binding inhibits Eg5's ATPase activity, preventing the formation of a bipolar mitotic spindle. Consequently, treated cells are arrested in the mitotic (M) phase, characterized by the formation of a monoastral spindle phenotype, and ultimately undergo apoptosis [1] [2] [3].

This mechanism offers a potential advantage over traditional anti-mitotic agents like taxanes, as it targets a kinesin protein highly expressed in proliferating cells but largely absent in non-dividing neurons, potentially reducing the risk of peripheral neuropathy [3].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Stock Solution Preparation and Storage

This protocol is based on the supplier's specifications for research use [2].

  • Solubility: this compound is highly soluble in DMSO and ethanol, but insoluble in water.
  • Recommended Solvent: DMSO.
  • Stock Concentration: A common stock solution concentration is 100 mg/mL, which is equivalent to 195.42 mM [2].
  • Procedure:
    • Weigh the required amount of this compound powder.
    • Add the appropriate volume of fresh, molecular biology-grade DMSO to achieve the desired concentration (e.g., 100 mg/mL).
    • Vortex or sonicate the mixture briefly to ensure complete dissolution.
  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at or below -20°C. Under these conditions, the solution is stable for several months.
Cell-Based Antiproliferative and Mechanism Assay

This protocol synthesizes information from this compound's profile and studies on other Eg5 inhibitors, illustrating a standard approach for in vitro validation [2] [4].

  • Objective: To determine the compound's IC₅₀ for anti-proliferative activity and confirm its on-target mechanism of action.

  • Key Reagents:

    • Cell lines of interest (e.g., HeLa, HL-60, or other cancer cell lines) [5] [4].
    • This compound stock solution.
    • Appropriate cell culture media and reagents.
    • Phosphate-buffered saline (PBS).
    • Fixative (e.g., 4% paraformaldehyde).
    • Permeabilization buffer (e.g., 0.1% Triton X-100).
    • Blocking buffer (e.g., 1-5% BSA in PBS).
    • Primary antibody: Anti-α-tubulin antibody.
    • Secondary antibody: Fluorescently-labeled (e.g., FITC) anti-mouse/rabbit IgG.
    • Nuclear stain: DAPI or Hoechst.
    • Apoptosis detection kit (e.g., for activated caspase-3/7) [4].
  • Procedure:

    • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
    • Compound Treatment: Treat cells with a dose range of this compound (e.g., from 0.1 nM to 20 μM) for a set period, typically 48-72 hours. Include a DMSO vehicle control.
    • Viability/Antiproliferative Readout:
      • Measure cell viability using assays like ATP-quantitation (CellTiter-Glo) or MTT at the end of the treatment period.
      • Calculate the IC₅₀ value from the dose-response curve.
    • Mechanism Confirmation (Immunofluorescence):
      • After 16-24 hours of treatment, fix and permeabilize the cells.
      • Block non-specific binding, then incubate with anti-α-tubulin antibody followed by a fluorescent secondary antibody. Finally, counterstain nuclei with DAPI.
      • Image cells using a fluorescence microscope. This compound-treated cells should display the characteristic monopolar spindle structure instead of the bipolar spindle seen in control cells.
    • Apoptosis Detection:
      • After 48-72 hours of treatment, use a caspase-3/7 activity assay to quantify apoptosis [4].

The following diagram illustrates the experimental workflow and the key phenotypic outcome of a successful this compound treatment.

G Start Seed cancer cells (e.g., HeLa, HL-60) A Treat with this compound (48-72 hours) Start->A B Fix, Permeabilize, and Stain Cells A->B D Quantify Cell Viability (e.g., ATP assay) A->D E Detect Apoptosis (e.g., Caspase-3/7 assay) A->E C Image with Fluorescence Microscope B->C F Observe Monopolar Spindle (Mitotic Arrest) C->F D->F G Confirm Apoptotic Cell Death E->G F->G

Eg5 ATPase Activity Inhibition Assay

This is a biochemical assay to directly confirm this compound's interaction with its target [4].

  • Objective: To measure the direct inhibition of Eg5's motor function by this compound.
  • Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP as Eg5 drives microtubule gliding.
  • Procedure:
    • Prepare a reaction mixture containing purified Eg5 protein, microtubules, ATP, and a reaction buffer.
    • Incubate the mixture with a dose range of this compound.
    • After a set time, stop the reaction and quantify the released Pi using a colorimetric method (e.g., malachite green assay).
    • Calculate the EC₅₀ value, which represents the concentration of this compound that inhibits 50% of the Eg5 ATPase activity.

Summary of Key Quantitative Data

The table below summarizes critical data for this compound from the search results.

Parameter Reported Value / Description Context / Source
Molecular Weight 511.70 g/mol [2]
Target & Mechanism Selective allosteric inhibitor of kinesin Eg5 [1] [2] [3]
Primary Cellular Effect Mitotic arrest & apoptosis; induces monopolar spindle phenotype [2] [4]
Recommended Solvent DMSO (100 mg/mL, 195.42 mM) [2]
In Vitro Activity Broad-spectrum anticancer activity in tumor models; highly schedule-dependent [2]
Clinical Dosing 2 - 8 mg/m²/day (in clinical studies, for reference) [1] [6]

Pathway and Mechanism Visualization

The cellular mechanism of this compound, from drug exposure to final cell fate, is summarized in the following pathway diagram.

G This compound This compound Eg5 Binds Eg5 Allosteric Site This compound->Eg5  Inhibits MitoticArrest Mitotic Arrest (Monopolar Spindle Formation) Eg5->MitoticArrest  Prevents Bipolar  Spindle Formation Apoptosis Apoptosis MitoticArrest->Apoptosis  Leads to

References

Comprehensive Application Notes and Protocols for Litronesib in Cell-Based Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Litronesib

This compound (also known as LY2523355, KF-89617) is a novel, potent, and selective small molecule inhibitor of the kinesin-related motor protein Eg5 (KIF11 or kinesin spindle protein), which plays a critical role in cellular mitosis. As an allosteric inhibitor of this ATP-dependent motor protein, this compound disrupts the formation of bipolar spindles during cell division, leading to mitotic arrest in actively dividing cells, particularly in cancer cells. This mechanism makes it a promising investigational agent with potential antineoplastic activity against various malignancies. This compound has been evaluated in multiple clinical trials for solid tumors and hematological cancers, though its development status appears to be discontinued for several indications according to recent data [1].

The compound's molecular formula is C₂₃H₃₇N₅O₄S₂ with a molecular weight of 511.70 g/mol [2]. It demonstrates an IC₅₀ of 14 μM against Eg5 [2] and has shown dose-dependent antitumor activity in various preclinical models, including Colo205 xenograft tumors [2]. These application notes provide detailed protocols and reference data for researchers investigating the effects of this compound in cellular and in vivo models, with particular emphasis on appropriate concentration ranges and experimental methodologies.

Mechanism of Action and Cellular Effects

Primary Molecular Target

This compound specifically targets the Eg5 kinesin motor protein (also known as KIF11 or kinesin spindle protein-5), which is a plus-end directed motor protein crucial for regulating spindle dynamics during mitosis [2]. Unlike microtubule-targeting agents such as taxanes, this compound acts as a selective allosteric inhibitor that binds to a specific site on Eg5, preventing its ATPase activity and motor function [3]. This inhibition disrupts the formation of bipolar spindles necessary for proper chromosome segregation during cell division, leading to the formation of monopolar spindles and subsequent mitotic arrest [2].

Cellular Consequences

The primary cellular effect of this compound exposure is sustained activation of the spindle-assembly checkpoint (SAC), which results in prolonged mitotic arrest at the G2/M phase of the cell cycle [2]. At concentrations as low as 25 nM, this compound induces cancer cell death during this mitotic arrest [2]. The sustained mitotic arrest ultimately triggers apoptotic pathways characterized by activation of caspase cascades and other biochemical markers of programmed cell death. Additionally, this compound treatment has been associated with increased phosphorylation of histone H3 (pHH3), a marker of mitotic cells, which can be quantified both in vitro and in vivo to monitor the compound's biological activity [2] [3].

Table 1: Key Molecular and Cellular Properties of this compound

Property Description Reference
Primary Target Eg5 kinesin motor protein (KIF11) [2]
Mechanism Allosteric inhibition of ATPase activity [3]
Cellular Effect Mitotic arrest at G2/M phase [2]
Key Biomarker Phospho-histone H3 (pHH3) increase [3]
Apoptosis Induction Caspase 3/7 activation [2]

In Vitro Assay Protocols

Cell Viability and Mitotic Index Assessment

This protocol measures this compound's effects on cell viability and mitotic progression using phospho-histone H3 staining as a key indicator of mitotic arrest.

  • Cell Preparation: Plate cells in 96-well plates coated with poly-D-lysine and incubate overnight to allow attachment and recovery [2].
  • Treatment: Apply this compound at desired concentrations (typically 10-100 nM based on experimental goals) for varying durations [2].
  • Fixation: After treatment, permeabilize cells with cold methanol for 10 minutes, then fix with 3.7% formaldehyde in PBS for 45 minutes or with 1× Prefer fixative solution for 30 minutes at room temperature [2].
  • Staining: Incubate fixed cells with anti-phospho-histone H3 antibody (1:1,000 dilution in 5% BSA/PBS) overnight at 4°C [2].
  • Detection: Add Alexa 488-conjugated secondary antibody (1:1,000 in PBS-2% BSA) and incubate for 60 minutes at room temperature [2].
  • DNA Counterstaining: Treat cells with 100 μg/mL DNase-free RNase and 10 μg/mL propidium iodide for 1 hour [2].
  • Analysis: Scan plates using a microplate cytometer (e.g., Acumen Explorer eX3). Calculate the mitotic index as the percentage of cells with condensed DNA or phospho-histone H3 positivity [2].
Apoptosis Analysis

This protocol assesses this compound-induced apoptosis through caspase activation and DNA damage markers.

  • Cell Preparation and Treatment: Follow the same initial steps as the viability assay [2].
  • Dual Staining: Incubate fixed cells with anti-phospho-histone H2AX antibody (1:1,000 in 5% BSA/PBS) overnight at 4°C to detect DNA damage [2].
  • Caspase Detection: Alternatively, use caspase 3/7 activation assays with commercial kits to quantify apoptosis [2].
  • Flow Cytometry: Analyze stained cells using flow cytometry or microplate cytometers to quantify the percentage of cells positive for apoptotic markers [2].

Table 2: Recommended In Vitro Concentrations of this compound

Assay Type Concentration Range Key Readouts Incubation Time
Mitotic Index 10-100 nM pHH3 positivity, DNA condensation 24-72 hours
Apoptosis 25-100 nM Caspase 3/7 activation, H2AX phosphorylation 24-72 hours
Cell Viability 1-100 nM ATP concentration, membrane integrity 48-72 hours
Mechanistic Studies 25 nM (sustained effect) Spindle assembly checkpoint activation 16-24 hours

In Vivo Administration and Analysis

Animal Dosing and Formulation

This compound formulation for in vivo studies requires specific solvent systems to maintain compound stability and bioavailability. Researchers should prepare the compound immediately before administration.

  • Formulation 1: 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline (sequential addition from left to right) [2].
  • Formulation 2: 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline) [2].
  • Preparation Note: For 1 mL of working solution using Formulation 1, add 100 μL of 25.0 mg/mL DMSO stock to 400 μL PEG300 and mix evenly; add 50 μL Tween-80 and mix; finally add 450 μL normal saline [2].
  • Dosing Regimens: Based on published xenograft studies, effective doses range from 1.1 to 30 mg/kg intravenously [2]. Clinical trial data suggest various scheduling approaches including Days 1, 2, 3; Days 1, 5, 9; or Days 1, 4 on a 21-day cycle [3].
Tumor Biomarker Analysis

This protocol assesses pharmacodynamic effects of this compound in tumor tissues, particularly monitoring pHH3 as a biomarker of mitotic arrest.

  • Tissue Collection: Harvest tumors at appropriate timepoints post-dosing (typically 24-48 hours after administration) [2].
  • Tissue Processing: Fix tumor samples in formalin and embed in paraffin for immunohistochemical analysis or prepare single-cell suspensions for flow cytometry [2].
  • Immunostaining: Section tissues and stain with anti-phospho-histone H3 antibody to identify cells in mitotic arrest [2].
  • Quantification: Determine the percentage of pHH3-positive cells per high-power field or per total tumor cells [2].
  • Correlative Analysis: Compare pHH3 levels with this compound exposure levels and antitumor efficacy [3].

Research Applications and Considerations

Cancer Model Applications

This compound has demonstrated antitumor activity across various preclinical cancer models. In Colo205 xenograft models, administration at 1.1, 3.3, 10, and 30 mg/kg intravenously resulted in dose-dependent tumor growth inhibition accompanied by a dramatic increase in pHH3-positive cancer cells [2]. The compound has been investigated in both solid tumors and hematological malignancies, with clinical trials exploring its efficacy in conditions including ovarian cancer, gastric cancer, prostate cancer, and acute leukemia [2] [1].

Research on similar Eg5 inhibitors provides additional context for potential applications. A recent study investigating the KSP inhibitor filanesib in hepatoblastoma models demonstrated that Eg5 inhibition induced G2/M cell cycle arrest and apoptosis in cancer cells while showing tolerable effects on normal pediatric hepatocytes [4]. The study reported prominent nuclear fragmentation in treated hepatoblastoma cells and reduced tumor growth rates in 4 out of 5 hepatoblastoma mouse models, with one model showing complete growth arrest [4].

Combination Therapy Potential

While specific this compound combination protocols require further development, research on Eg5 inhibitors suggests potential synergistic approaches. The addition of pegfilgrastim (G-CSF) has been shown to mitigate neutropenia—the primary dose-limiting toxicity of this compound—allowing administration of higher doses in clinical settings [3]. However, researchers should note that this combination may increase the incidence of mucositis and stomatitis [3]. Based on clinical observations, two regimens were selected for Phase 2 exploration: 6 mg/m²/day on Days 1, 2, 3 plus pegfilgrastim and 8 mg/m²/day on Days 1, 5, 9 plus pegfilgrastim, both on a 21-day cycle [3].

The following diagram illustrates the experimental workflow for assessing this compound activity in cellular models:

G Start Start Experiment Plate Plate cells in poly-D-lysine plates Start->Plate Treat Treat with this compound (10-100 nM) Plate->Treat Fix Fix and Permeabilize Cells Treat->Fix Stain1 Primary Antibody Incubation (pHH3) Fix->Stain1 Stain2 Secondary Antibody Incubation (Alexa 488) Stain1->Stain2 Counter DNA Counterstain (PI + RNase) Stain2->Counter Analyze Analysis Counter->Analyze MI Mitotic Index (pHH3+ cells) Analyze->MI Pathway 1 Apop Apoptosis Analysis (Caspase 3/7) Analyze->Apop Pathway 2 CellDeath Cell Death Mechanisms Analyze->CellDeath Pathway 3 End Data Interpretation MI->End Apop->End CellDeath->End

Safety and Regulatory Considerations

This compound is classified as an investigational compound and is intended for research use only, not for human consumption [2]. Researchers should implement standard precautions when handling the compound, including wearing appropriate personal protective equipment and working in properly ventilated environments. The primary toxicity observed in clinical studies was neutropenia, which was dose-limiting but reversible with G-CSF support [3] [5]. Other reported adverse events included leukopenia, mucositis, and stomatitis, particularly when combined with pegfilgrastim [3].

From a regulatory standpoint, this compound has been granted orphan drug designation for certain indications, though development appears to have been discontinued for several cancer types including breast cancer, colorectal cancer, and leukemias according to the most recent updates [1]. Researchers should ensure compliance with all institutional and governmental regulations governing the use of investigational compounds in laboratory research.

Conclusion

This compound represents a valuable research tool for investigating mitotic mechanisms and developing novel cancer therapeutic strategies. The protocols outlined herein provide comprehensive guidance for in vitro and in vivo assessment of this Eg5 inhibitor, with particular attention to appropriate concentration ranges and experimental endpoints. The dose-dependent activity observed across models, coupled with well-defined pharmacodynamic biomarkers such as pHH3, enables robust experimental design for mechanistic studies and therapeutic evaluation. As research with kinesin inhibitors continues to evolve, this compound remains a reference compound for understanding the biological consequences of targeted disruption of mitotic progression in cancer cells.

References

Methodologies for Determining In Vivo Dosing

Author: Smolecule Technical Support Team. Date: February 2026

When a definitive dosing protocol isn't available, researchers build one from first principles using a sequence of experimental models. The table below summarizes the purpose and utility of different approaches.

Model Type Primary Purpose Key Outputs Utility for Dosing
In Vitro (e.g., 3D cultures) [1] Initial efficacy & synergy screening IC50 values; Drug combination effects (synergy/antagonism) Informs starting doses for in vivo studies; identifies promising drug combinations.
Ex Vivo (e.g., EVPT platform) [1] Drug testing in native tumor microenvironment Tumor killing efficacy; Effects on immune cells Provides a more predictive bridge between in vitro assays and complex in vivo models.
In Vivo (e.g., PDX models) [1] Definitive efficacy & safety assessment Maximum Tolerated Dose (MTD); Tumor growth inhibition Establishes the final dosing regimen (route, frequency, dose levels) for preclinical trials.

The following workflow visualizes how these models are integrated to develop a dosing strategy.

G InVitro In Vitro Models (3D Organoids/Cell Lines) ExVivo Ex Vivo Models (Patient Tissue Platforms) InVitro->ExVivo Identifies Lead Candidates InVivo In Vivo Models (PDX/Mouse Models) ExVivo->InVivo Predicts Efficacy & Starting Dose DosingStrategy Definitive Dosing Strategy InVivo->DosingStrategy Confirms Safety & Efficacy

Core Principles for Dosing Protocol Design

Once you have data from these models, the following principles are critical for designing a robust protocol.

  • 1. Dose Titration: The scientific goal of titration is to find the lowest dose that provides adequate therapeutic effect while minimizing side effects [2]. In practice, this often involves up-titration, starting with a lower dose and gradually increasing it to find the minimum effective dose [2].

  • 2. Predicting Human Clearance: Techniques like In Vitro-In Vivo Extrapolation (IVIVE) are used early in development. This method uses data from human liver microsomes or hepatocytes to predict the metabolic clearance of a drug in humans, helping to guide dosing frequency and expected exposure before moving to costly clinical trials [3].

  • 3. Route of Administration: The dosing protocol is heavily influenced by the route of administration (e.g., oral, intravenous). Furthermore, the formulation must be optimized for stability and bioavailability at the intended site of action [4].

References

Model Applications and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The Colo-205 xenograft model is well-established for evaluating a variety of therapeutic strategies. The table below summarizes key findings from studies using this model [1] [2]:

Therapeutic Agent / Combination Experimental Findings in Colo-205 Xenografts
TRA-8 (anti-DR5 antibody) + CPT-11 Superior tumor growth inhibition vs. single agent; 73% complete regression with combination therapy [2].
5-FU + Tanshinone IIA (Tan-IIA) >50% tumor volume reduction vs. 5-FU alone; downregulated P-gp, VEGF, LC3-II, MMP-7, NF-κB [1].
Dual VEGF-A/Ang-2 Inhibition 87% tumor growth reduction with bispecific antibody vs. 66% (VEGF-A alone); 66% suppression of lung metastasis [1].
Folic Acid (FA) Tumor regression and increased lifespan; acts via FRα, c-SRC, ERK/NF-κB to activate TP53/p21/p21 causing cell cycle arrest [1].
Ispinesib (KSP Inhibitor) Preclinical data showed tumor growth delay [3].

Research Workflow and Signaling

The Colo-205 model is frequently used to study targeted therapy combinations. The diagram below illustrates a typical workflow and key signaling pathways investigated in this model, particularly the feedback mechanisms that can cause resistance to BRAF inhibitors [1]:

G cluster_workflow Experimental Workflow cluster_pathway Key Signaling Pathways A Cell Line Preparation (BRAF V600E, TP53 WT) B Xenograft Establishment (Subcutaneous/Orthotopic) A->B C Treatment Groups (Control, Mono-, Combination) B->C D Endpoint Analysis (Tumor Volume, Biomarkers) C->D P1 BRAF V600E Mutation P2 Constitutive MAPK Pathway Signaling P1->P2 P3 Therapeutic BRAF Inhibition P2->P3 P4 Adaptive Resistance via EGFR Feedback P3->P4 P5 Combination Therapy (BRAF + EGFR Inhibitors) P4->P5 P5->P3 Prevents P6 Synergistic Cytotoxicity & Apoptosis P5->P6

Colo205 Xenograft Workflow and BRAF Pathway

Detailed Protocol for Xenograft Studies

The Colo-205 model can be established in immunocompromised mice for preclinical testing. This protocol is synthesized from general methodologies for this model [1] [2].

  • Cell Preparation and Injection: Cultivate Colo-205 cells and harvest in log growth phase. Resuspend (~5-10 million cells) in a 1:1 mix of PBS and Matrigel. Inject subcutaneously into the flank of female athymic nude mice (BALB/c strain) [1] [2].
  • Tumor Measurement and Randomization: Monitor until tumors are palpable (~50-100 mm³). Measure tumors 2-3 times weekly with calipers. Randomize mice into balanced treatment/control groups [1] [2].
  • Treatment and Analysis: Administer vehicle or test compounds via specified route/dosing schedule. For combination studies with TRA-8/CPT-11: administer CPT-11 (irinotecan) intravenously and TRA-8 antibody intraperitoneally [2]. Terminate the study at predetermined endpoints. Collect tumors for biomarker analysis (e.g., Western blot for PARP cleavage) [1] [2].

References

Comprehensive Cell Fixation Protocols for Litronesib Research: Application Notes for Drug Discovery Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cell Fixation in Drug Mechanism Studies

Cell fixation is a critical preparatory step in pharmaceutical research that preserves cellular architecture while enabling detailed investigation of drug-target interactions. For researchers studying Litronesib, a potent kinesin spindle protein (KSP) inhibitor, appropriate fixation protocols are essential to accurately visualize drug effects on mitotic spindle formation, cell cycle progression, and downstream signaling events. Fixed cells allow for precise spatial and temporal analysis of drug mechanisms through techniques including immunofluorescence, immunohistochemistry, and flow cytometry. The fundamental principle of fixation involves creating covalent cross-links between cellular macromolecules or precipitating cellular components, thereby stabilizing the native state of cells for subsequent analytical procedures [1].

The selection of optimal fixation parameters must balance several competing objectives: maximizing epitope preservation, maintaining cellular morphology, and ensuring antibody accessibility to intracellular targets. Unlike live-cell imaging approaches, fixed samples provide a temporal snapshot of cellular states at the moment of fixation, allowing researchers to capture transient drug-induced phenomena such as mitotic arrest, protein phosphorylation, or apoptosis induction. For this compound studies specifically, which focuses on disrupting mitotic spindle formation in cancer cells, fixation methods must adequately preserve delicate microtubule structures while permitting detection of key mitotic markers and cell death indicators [2].

Fundamental Principles of Cell Fixation

Cross-linking vs. Precipitating Fixatives

Cell fixation methods primarily fall into two categories based on their mechanism of action:

  • Cross-linking fixatives (e.g., formaldehyde, paraformaldehyde) create covalent chemical bonds between adjacent protein molecules, effectively stabilizing the three-dimensional cellular architecture. These fixatives provide excellent structural preservation and are particularly valuable for maintaining spatial relationships between cellular components. However, the cross-linking process can potentially mask epitopes by altering protein conformation or preventing antibody access, necessitating antigen retrieval steps in some applications [1]. Formaldehyde-based fixatives typically penetrate tissue at a rate of approximately 1 mm per hour, making them suitable for most cell culture applications where monolayers are used [1].

  • Precipitating fixatives (e.g., methanol, ethanol) work by dehydrating cellular components and precipitating proteins, thereby preserving them in place without creating covalent cross-links. These fixatives simultaneously permeabilize cell membranes, eliminating the need for separate permeabilization steps. While they may cause some structural distortion through protein precipitation, they generally provide better epitope preservation for certain intracellular targets and are often preferred for phosphorylated epitope detection [2].

Comparative Analysis of Fixative Types

Table 1: Characteristics of Common Fixatives Used in this compound Research

Fixative Type Mechanism Best For Limitations Compatibility with this compound Studies
4% Paraformaldehyde (PFA) Cross-linking Preserving cellular architecture; cytokine detection May mask some epitopes; requires permeabilization Excellent for microtubule visualization
Methanol (>90%) Precipitation Intracellular antigens; phosphorylated epitopes Can disrupt membrane integrity; poor for some surface markers Ideal for mitotic phospho-protein detection
Formaldehyde (2-4%) Cross-linking Surface epitopes; scatter profile preservation Time-dependent epitope degradation Good for flow cytometry applications
Acetone Precipitation Rapid fixation; frozen sections Extreme dehydration; brittle samples Limited utility for delicate structures
ACME Fixation Simultaneous fixation/dissociation Single-cell transcriptomics; RNA integrity Limited validation for protein detection Emerging application for combination studies

The choice between these fixative classes depends heavily on the specific research objectives and analytical methods being employed. For this compound mechanism studies focused on mitotic arrest phenomena, cross-linking fixatives like paraformaldehyde often provide superior preservation of the delicate microtubule structures whose disruption represents the primary drug mechanism [1].

Fixation Protocol for this compound-Treated Cells

Formaldehyde-Based Fixation Protocol

This protocol is optimized for preserving microtubule integrity in this compound-treated cells while maintaining antigen accessibility for subsequent immunofluorescence detection of mitotic markers.

  • Step 1: Preparation of Fixative Solution - Prepare fresh 4% formaldehyde in PBS (pH 7.4) from methanol-free paraformaldehyde to avoid methanol-induced microtubule depolymerization. Alternatively, use commercial methanol-free formaldehyde solutions (#47746) to ensure consistency [3]. For this compound studies, maintain isotonic conditions (280-300 mOsm/kg) to prevent artifactual changes in cell morphology during fixation.

  • Step 2: Fixation Process - Aspirate culture medium from this compound-treated cells and wash gently with warm PBS (37°C) to remove serum proteins and drug residues. Add sufficient 4% formaldehyde to completely cover cells (2-3 mm depth) and incubate for 15 minutes at room temperature. Avoid over-fixation (>30 minutes) which can excessively cross-link epitopes and reduce antibody binding [3].

  • Step 3: Permeabilization and Blocking - Rinse cells three times with PBS for 5 minutes each. For intracellular targets like KSP or phospho-histone H3, permeabilize with 0.3% Triton X-100 in PBS for 10 minutes. Block nonspecific binding sites with 5% normal serum (from the same species as the secondary antibody) in PBS for 60 minutes [3].

  • Step 4: Antibody Incubation - Prepare primary antibodies in antibody dilution buffer (1% BSA, 0.3% Triton X-100 in PBS). Incubate with cells overnight at 4°C for optimal penetration and binding. The following day, rinse three times with PBS and incubate with fluorochrome-conjugated secondary antibodies for 1-2 hours protected from light [3].

Methanol-Free Fixation for Optimal Microtubule Preservation

For studies specifically examining this compound's effects on microtubule dynamics, methanol-free conditions are critical:

  • Critical Parameter - Maintain physiological temperature (37°C) during initial fixation to prevent microtubule depolymerization artifacts.
  • Alternative Protocol - For simultaneous fixation and permeabilization, consider commercial kits like eBioscience Foxp3 Fix/Perm, though validation is required as these may not preserve all microtubule epitopes equally [2].
  • Cryopreservation Option - Fixed cells can be cryopreserved using DMSO-containing solutions for later batch analysis, though multiple freeze-thaw cycles should be avoided as they can degrade epitope integrity [4].

Table 2: Troubleshooting Common Fixation Issues in this compound Studies

Problem Potential Cause Solution Preventive Measures
Poor microtubule preservation Methanol contamination; temperature fluctuation Use fresh methanol-free formaldehyde; maintain 37°C during initial fixation Verify fixative composition; pre-warm solutions
High background staining Incomplete blocking; insufficient washing Increase blocking serum concentration; extend wash times Optimize antibody concentrations; include controls
Weak target signal Over-fixation; epitope masking Reduce fixation time; implement antigen retrieval Titrate fixation duration; validate antibodies
Cell detachment Excessive osmotic shock; harsh handling Use isotonic solutions; gentle fluid exchange Coat plates with extracellular matrix proteins
Inconsistent results Fixative degradation; variable timing Prepare fresh fixative; standardize protocol Establish strict SOPs; train multiple users

Assay Optimization and Validation

Determining Optimal Fixation Conditions

Successful fixation for this compound studies requires systematic optimization based on the specific cellular targets and readout methods:

  • Fixative Concentration and Duration - Test a range of formaldehyde concentrations (1-4%) and fixation times (10-30 minutes) to identify conditions that maximize epitope preservation while maintaining cellular morphology. For time-course studies tracking this compound-induced mitotic arrest, consistent fixation parameters across all time points are essential for valid comparisons [2].

  • Permeabilization Optimization - Evaluate different permeabilization agents (Triton X-100, saponin, Tween-20) at varying concentrations (0.1-0.5%) and incubation times (5-15 minutes). The optimal permeabilization protocol must create sufficient membrane porosity for antibody penetration without extracting target antigens or causing excessive cellular disruption [3].

  • Antigen Retrieval Methods - For epitopes masked by cross-linking fixatives, implement heat-induced epitope retrieval (HIER) using citrate or EDTA-based buffers at 85-95°C for 15-20 minutes. Alternatively, proteolytic-induced epitope retrieval (PIER) with proteinase K or trypsin can be employed, though this requires careful optimization to avoid destroying the epitopes of interest [1].

Antibody Validation and Verification
  • Validation Assays - Confirm antibody specificity through western blotting to verify expected band patterns and absence of non-specific bands. Perform knockdown/knockout validation where possible to demonstrate signal loss in target-deficient cells [5].

  • Application-Specific Titration - Determine optimal antibody concentrations through dilution series in the fixed cell system. Include relevant controls (secondary-only, unstained, and isotype controls) to establish specific staining thresholds [5].

  • Cross-Reactivity Assessment - Verify species compatibility, especially when working with non-traditional model systems or primary cells from various sources.

Experimental Design & Workflow Visualization

This compound Signaling Pathway Diagram

G This compound Mechanism of Action Pathway This compound This compound KSP KSP This compound->KSP Inhibits Microtubules Microtubules KSP->Microtubules Regulates Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Forms Mitotic_Arrest Mitotic_Arrest Mitotic_Spindle->Mitotic_Arrest Disruption Causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Activates Cell_Death Cell_Death Apoptosis->Cell_Death Leads to

Diagram 1: this compound triggers cell death by disrupting mitotic spindle formation through KSP inhibition

Experimental Workflow for Fixation Optimization

G This compound Fixation Optimization Workflow Start This compound Treatment (Determine EC50) FixativeSelection Fixative Selection (PFA vs Methanol) Start->FixativeSelection Optimization Parameter Optimization (Time, Concentration) FixativeSelection->Optimization Permeabilization Permeabilization (Triton X-100, Saponin) Optimization->Permeabilization Antibody Antibody Validation (Titration, Specificity) Permeabilization->Antibody Imaging Imaging & Analysis (Microscopy, Flow Cytometry) Antibody->Imaging Validation Data Validation (Statistical Analysis) Imaging->Validation

Diagram 2: Systematic approach to optimize fixation protocols for this compound studies

Applications in Drug Development Context

The fixation protocols described herein support multiple phases of the drug development pipeline, particularly for targeted agents like this compound:

  • Target Validation - Fixed cell assays enable confirmation of KSP as the primary drug target through spatial localization studies and assessment of target engagement using techniques like proximity ligation assays. In the context of comprehensive drug development, these assays provide critical evidence for mechanism of action during the target validation stage [6].

  • Biomarker Development - Fixed cell preparations facilitate the identification and validation of pharmacodynamic biomarkers such as phospho-histone H3 (a mitotic marker) or cleavage products of apoptotic caspases. These biomarkers can later be incorporated into clinical trial designs to demonstrate target modulation in patient samples [6].

  • Preclinical Toxicology - Application of standardized fixation protocols to tissue samples from animal studies allows consistent assessment of drug-induced pathological changes across different studies and time points, supporting the safety evaluation required for regulatory submissions [7].

  • Companion Diagnostic Development - Well-optimized fixation and staining protocols can form the foundation for companion diagnostic assays that identify patient populations most likely to respond to this compound treatment, particularly when investigating biomarkers of sensitivity or resistance [6].

Conclusion

Optimized cell fixation protocols are fundamental tools in the mechanistic evaluation of this compound and related antimitotic agents. The methods described herein balance the competing demands of structural preservation and epitope accessibility, enabling researchers to accurately capture and quantify the drug's effects on mitotic progression and cell viability. As drug development increasingly emphasizes mechanistic understanding and biomarker identification, robust and reproducible fixation methods will continue to play a critical role in translating preclinical findings into clinical applications.

Researchers are encouraged to validate and adapt these protocols to their specific experimental systems, keeping in mind that optimal fixation conditions may vary based on cell type, analytical platform, and specific research questions. Through systematic optimization and rigorous validation, fixation protocols can significantly enhance the quality and interpretability of data generated throughout the drug development pipeline.

References

Chemical Profile and Solubility of Litronesib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical properties and solubility data for Litronesib from multiple supplier sources.

Property Details
CAS Number 910634-41-2 [1] [2] [3]
Synonyms LY2523355, LY-2523355, KF-89617 [1] [4] [3]
Molecular Formula C₂₃H₃₇N₅O₄S₂ [1] [2] [4]
Molecular Weight 511.70 g/mol [1] [2] [4]
Solubility in DMSO ≥ 50 mg/mL (97.71 mM) [2] [4] [3]
Solubility in Ethanol 100 mg/mL (from one source) [1]
Solubility in Water Insoluble [1]

Handling Notes:

  • Hygroscopic DMSO: Fresh, dry DMSO is recommended for preparing stock solutions, as moisture-absorbing DMSO can reduce the solubility of the compound [1] [2].
  • Sonication: Some suppliers suggest that brief sonication may be recommended to aid dissolution [4].
  • Storage: Stock solutions in DMSO are typically stored at -20°C or -80°C for long-term stability [2] [4].

In Vitro and In Vivo Application Protocols

The following protocols are synthesized from supplier recommendations and research publications citing this compound.

Preparing Stock Solutions for In Vitro Assays

This protocol is for preparing a standard 50 mg/mL stock solution in DMSO.

  • Materials: this compound powder, anhydrous DMSO, sterile tube/vial.
  • Procedure:
    • Weigh: Accurately weigh 5 mg of this compound.
    • Dissolve: Transfer the powder to a sterile vial and add 100 μL of anhydrous DMSO.
    • Mix: Vortex or gently pipette mix until a clear solution is obtained. If needed, briefly sonicate the solution to ensure complete dissolution.
    • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.
In Vivo Dosing Formulation

One supplier-validated formulation for animal studies uses a mixture of DMSO, PEG300, Tween 80, and saline to create a clear solution [1] [2].

  • Final Formulation: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O.
  • Target Concentration: 5.000 mg/mL (9.77 mM) [1].
  • Procedure:
    • Prepare a concentrated stock solution by dissolving this compound in DMSO at 100 mg/mL.
    • To prepare 1 mL of the final dosing solution:
      • Add 50 μL of the 100 mg/mL DMSO stock to 400 μL of PEG300. Mix evenly until clear.
      • Add 50 μL of Tween 80 to the mixture. Mix evenly until clear.
      • Finally, add 500 μL of double-distilled water (ddH₂O) and mix thoroughly.
    • The mixed solution should be used immediately for optimal results [1].
Cell-Based Assay for Mitotic Arrest

A cited research study detailed a method to analyze this compound's effect on cancer cells [2].

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa) in poly-d-lysine coated 96-well plates and incubate overnight.
  • Treatment: Treat cells with indicated concentrations of this compound (e.g., 25 nM was used to induce mitotic arrest) for various time periods [2].
  • Fixation: After treatment, fix cells with 3.7% formaldehyde in PBS for 45 minutes or with a commercial fixative like 1× Prefer fixative solution for 30 minutes [2].
  • Analysis: Fixed cells can be analyzed for phenotypes like monopolar spindles (a hallmark of Eg5 inhibition) or for apoptosis markers via immunostaining and high-content imaging [5] [2].

Mechanism of Action and Experimental Workflow

This compound is a selective allosteric inhibitor of kinesin Eg5 (KIF11), a motor protein essential for the formation of the bipolar spindle during mitosis [1] [5]. By inhibiting Eg5, this compound causes mitotic arrest, preventing cancer cells from completing cell division and ultimately leading to apoptosis (programmed cell death) [1] [5]. The following diagram illustrates this mechanism and a typical experimental workflow from drug treatment to analysis.

G This compound Mechanism and Workflow This compound This compound Eg5_Inhibition Inhibits Eg5 Kinesin This compound->Eg5_Inhibition Monopolar_Spindle Monopolar Spindle Formation Eg5_Inhibition->Monopolar_Spindle Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Image_Analyze Image and Analyze Mitotic_Arrest->Image_Analyze Observed Phenotype Analysis Analysis Apoptosis->Analysis e.g., Caspase-3 Activation Start Prepare Stock Solution (50 mg/mL in DMSO) Treat_Cells Treat Cancer Cells Start->Treat_Cells Dilute in media Fix_Stain Fix and Stain Cells Treat_Cells->Fix_Stain Fix_Stain->Image_Analyze

Critical Considerations for Researchers

  • Schedule-Dependent Activity: The antitumor activity of this compound has been noted to be highly schedule-dependent [1]. The efficacy observed in vivo is significantly influenced by the dosing schedule, which should be carefully optimized during experimental design.
  • Confirmation of Activity: While this compound is described as a selective Eg5 inhibitor, researchers should confirm the expected cellular phenotype (the formation of monopolar spindles) in their specific cell models to verify the mechanism of action [5].
  • Formulation Stability: For in vivo studies, note that some formulations, particularly aqueous solutions, are recommended for immediate use and may not be stable for long-term storage [1].

References

Litronesib reconstitution instructions

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Reconstitution

Preparing stock solutions correctly is critical for achieving reliable and reproducible results in your experiments.

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) [1] [2].
  • Suggested Concentration: 100 mg/mL, which is equivalent to a 195.42 mM solution [1].
  • Important Considerations:
    • Hygroscopic DMSO: Use fresh, moisture-absorbing DMSO can reduce the solubility of Litronesib [1].
    • Solubility in Other Solvents: While soluble in ethanol (100 mg/mL), it is insoluble in water [1].
    • Storage: Aliquot the stock solution and store it at -20°C or -80°C. When stored at -20°C, it is generally usable for up to one month. Always allow the solution to equilibrate to room temperature before opening the vial to avoid moisture condensation [2] [3].

In Vivo Formulation Protocols

For animal studies, several validated formulations are available. The table below outlines two common protocols for preparing working solutions from a DMSO stock.

Formulation Composition Final Concentration Preparation Steps
Homogeneous Suspension [1] CMC-Na solution 5 mg/mL (9.77 mM) Add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly until a uniform suspension is achieved.

| Clear Solution (for injection) [1] [2] | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 5 mg/mL (9.77 mM) | 1. Add 50 μL of 100 mg/mL DMSO stock to 400 μL PEG300 and mix. 2. Add 50 μL Tween 80 and mix. 3. Add 500 μL of ddH₂O and mix. Use immediately. |

Key Experimental Protocols and Considerations

Cell-Based Assays for Antitumor Activity

This compound's efficacy can be evaluated in vitro by assessing its ability to induce mitotic arrest and cell death.

  • Cell Plating: Plate cancer cells in poly-d-lysine coated 96-well plates and incubate overnight [2].
  • Drug Treatment: Treat cells with indicated concentrations of this compound for various time periods [2]. Broad-spectrum antitumor activity has been observed in tumor models, causing mitotic arrest and apoptosis [1].
  • Fixation and Analysis: Fix cells with 3.7% formaldehyde in PBS or a commercial fixative, then proceed with your chosen endpoint analysis (e.g., immunostaining, viability assays) [2].
Critical Consideration: Impact of Sample Handling

A 2024 study highlights a crucial factor that can affect results: sample biobanking.

  • Finding: Drug response profiles for kinesin inhibitors, including this compound and Filanesib, showed reduced sensitivity in biobanked (frozen) samples compared to fresh samples [4].
  • Recommendation: For the most accurate assessment of kinesin inhibitor activity, using fresh samples is preferable. If frozen samples must be used, this systematic bias should be accounted for in data interpretation [4].

Mechanism of Action and Signaling Pathway

This compound specifically targets the allosteric pocket of the kinesin Eg5. The following diagram illustrates the downstream cellular consequences of this inhibition.

G A This compound (LY2523355) B Binds Allosteric Site on Eg5 (KIF11) A->B Inhibits C Inhibition of Eg5 ATPase Activity B->C D Failure of Centrosome Separation C->D E Formation of Monopolar Spindle D->E F Mitotic Arrest E->F G Activation of Caspase-3 Pathway F->G H Apoptosis G->H I Cell Death H->I

References

Litronesib Solubility & Formulation Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key solubility data and in vivo formulation recipes for Litronesib (LY2523355).

Solvent Solubility Notes & Handling Instructions
DMSO 100 mg/mL (195.42 mM) [1] Hygroscopic; use fresh DMSO for optimal solubility [1]. For a 10 mM stock solution, dissolve 5.12 mg in 1 mL DMSO [2].
Ethanol 100 mg/mL [1] Suitable for preparing stock solutions [1].
Water Insoluble [1] Not recommended for direct reconstitution [1].
In Vivo Formulation (Clear Solution) 5.000 mg/mL (9.77 mM) [1] Recipe: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O. Add solvents in order; mix until clear after each step. Use immediately [1].
In Vivo Formulation (Corn Oil Suspension) 0.650 mg/ml (1.27 mM) [1] Recipe: 5% DMSO + 95% Corn oil. Mix evenly to form a suspension [1].

Frequently Asked Questions (FAQs)

Q1: What is the recommended protocol for preparing a cell culture working solution from a DMSO stock? It is crucial to dilute the concentrated DMSO stock into your aqueous cell culture medium to a final DMSO concentration that is non-toxic to cells (typically ≤0.1-0.3%). A standard protocol involves first creating a 10 mM DMSO stock, then performing a two-step serial dilution into the culture medium to achieve the desired working concentration [2].

Q2: Why is my this compound precipitating out of solution, and how can I fix it? Precipitation is commonly caused by using old, moisture-absorbed DMSO or adding the aqueous buffer to the DMSO stock too quickly. Ensure you are using fresh, dry DMSO. When preparing working solutions, always add the DMSO stock into the aqueous buffer (e.g., culture medium) slowly and with constant vortexing or stirring to ensure proper mixing and prevent local high-concentration zones that lead to precipitation.

Q3: What is the core mechanism of action of this compound? this compound is a selective, allosteric inhibitor of the human mitosis-specific kinesin Eg5 (KIF11) [1]. By inhibiting Eg5, it disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest characterized by monopolar spindles. Sustained mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells [1] [3].

The following diagram illustrates the signaling pathway and cellular outcome of Eg5 inhibition by this compound.

G A This compound Administration B Binds Allosteric Site on Eg5 (KIF11) A->B C Inhibition of Eg5 Motor ATPase Activity B->C D Failed Spindle Bipolarization C->D Y Disrupted Microtubule Sliding & Cross-linking C->Y Direct Effect E Mitotic Arrest (Monopolar Spindle Phenotype) D->E F Sustained Spindle Assembly Checkpoint Activation E->F G Activation of Caspase-Mediated Apoptosis F->G H Cancer Cell Death G->H Y->D

Detailed Experimental Protocols

Protocol 1: Cell Viability and Apoptosis Assay

This protocol is used to assess the anti-proliferative and pro-apoptotic effects of this compound, as referenced in the search results [1] [2].

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in appropriate culture plates and incubate overnight to allow attachment.
  • Drug Treatment: Treat cells with a concentration gradient of this compound (e.g., 0-100 nM) for a predetermined period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO at the same dilution as the highest drug concentration).
  • Viability Measurement:
    • At the end of treatment, assess cell viability using ATP-concentration-based assays (e.g., CellTiter-Glo).
    • Measure Caspase-3/7 activity using a commercial luminescent or fluorescent assay to quantify apoptosis [4].
  • Data Analysis: Calculate IC₅₀ values for growth inhibition and report fold-increase in caspase activity relative to the vehicle control.
Protocol 2: In Vivo Dosing Formulation and Administration

This validated protocol from Selleckchem is for administering this compound to mouse xenograft models [1].

  • Formulation Preparation (Clear Solution):
    • Add 50 µL of a 100 mg/mL clarified DMSO stock of this compound to 400 µL of PEG300. Mix evenly until clear.
    • Add 50 µL of Tween-80 to the mixture. Mix evenly until clear.
    • Add 500 µL of double-distilled water (ddH₂O) to adjust the volume to 1 mL. The final concentration is 5 mg/mL.
    • The mixed solution should be used immediately for optimal results.
  • Administration: Administer to mice via the desired route (e.g., intravenous) at doses reported in the literature (e.g., 1.1 - 30 mg/kg) [2].

Troubleshooting Common Issues

Issue Possible Cause Suggested Solution
Low Potency / No Effect Degraded compound; insufficient concentration; resistant cell line. Use a fresh batch of compound; validate stock concentration; perform a dose-response curve; check literature for sensitive cell models [4].
High Cell Death in Control Vehicle toxicity (DMSO concentration too high). Ensure final DMSO concentration in culture media is ≤0.1%. Prepare intermediate dilutions if necessary.
Inconsistent In Vivo Results Unstable formulation; improper dosing. Prepare the formulation fresh right before each dosing. Follow the validated formulation protocol strictly and ensure proper storage of the stock compound [1].

References

Litronesib cell death during mitotic arrest optimization

Author: Smolecule Technical Support Team. Date: February 2026

FAOs: Litronesib & Mitotic Cell Death

Q1: What are the primary cell fates I might observe after this compound treatment? this compound, as a PLK1 inhibitor, induces a prolonged activation of the spindle assembly checkpoint, leading to mitotic arrest [1] [2]. From this arrested state, cells can undergo one of several paths [3] [4]:

  • Apoptosis during mitosis: This is often the desired outcome for therapeutic efficacy. Cells die directly from the mitotic arrest.
  • Mitotic slippage: Cells exit mitosis without dividing, resulting in a G1-like state with tetraploid DNA content. From here, cells may undergo apoptosis, enter senescence, or, if their apoptotic machinery is deficient, survive and cycle again, leading to polyploidy [4].

The balance between apoptosis and slippage is influenced by the duration of the arrest and the cell's genetic background (e.g., p53 status and levels of anti-apoptotic proteins like Bcl-xL) [3] [4].

Q2: Which key proteins should I monitor to confirm and assess mitotic arrest? To confirm that this compound has successfully induced mitotic arrest, you can track the following proteins via western blot or immunofluorescence. The table below lists core markers, and you may also consider including additional context-dependent markers.

Protein Function & Significance in Mitotic Arrest Detection Expectation
Phospho-Histone H3 (Ser10) [3] A classic marker of mitosis. Strongly upregulated.
Cyclin B1 [3] [1] [2] Regulatory subunit of CDK1; degradation is required for mitotic exit. Sustained high levels during arrest.
Phospho-PLK1 (Thr210) [2] Marker of active PLK1; its inhibition is the direct action of this compound. Changes in phosphorylation status expected.

Q3: What are common pitfalls in cell viability assays for antimitotic drugs? Technical artifacts can severely impact the reliability of your data. Key pitfalls include [5]:

  • Evaporation: Especially in edge wells of 96-well plates, leading to increased drug concentration and false-positive toxicity signals.
  • DMSO cytotoxicity: Using an inconsistent or overly high concentration of DMSO as a vehicle control can skew dose-response curves. Always use a vehicle control matched to the highest drug concentration's DMSO percentage.
  • Incorrect cell seeding density: Cells that reach confluence during the assay can appear resistant to anti-proliferative drugs.

Experimental Protocols & Workflows

Here is a generalized workflow for analyzing this compound-induced cell death, which you can adapt and optimize.

G cluster_analysis Parallel Analysis Tracks Start Start Experiment Plan Assay Design & Optimization Start->Plan Treat Treat Cells with this compound Plan->Treat Harvest Harvest Cells Treat->Harvest Viability Viability/Cytotoxicity Assay Harvest->Viability Flow Flow Cytometry Harvest->Flow Protein Protein Analysis (Western Blot) Harvest->Protein Microscopy Live-Cell/Immunofluorescence Microscopy Harvest->Microscopy Analyze Analyze & Interpret Data Viability->Analyze Flow->Analyze Protein->Analyze Microscopy->Analyze

Protocol 1: Distinguishing Cell Fates via Flow Cytometry This protocol helps quantify the proportion of cells in different stages of the cell cycle and cell death.

  • Key Reagents: Propidium Iodide (PI) staining solution [6].
  • Detailed Steps:
    • Seed and Treat: Seed cells at an optimal density (e.g., 7.5 x 10³ cells/well in a 96-well plate) and treat with a this compound dose-range after adherence [5].
    • Harvest: Collect both adherent and floating cells. Combine them by trypsinization.
    • Fix and Stain: Wash cells with PBS, then fix in 70% ethanol at -20°C for several hours or overnight. Centrifuge to remove ethanol, wash with PBS, and resuspend in a PI/RNase A staining solution.
    • Analyze: Acquire data on a flow cytometer. Use the PI signal to differentiate sub-G1 (apoptotic population), G0/G1, S, G2/M, and >4N (slippage/polyploid) populations [7] [4].
  • Troubleshooting: A high background sub-G1 peak in controls can indicate mechanical damage during processing. Ensure a single-cell suspension by pipetting gently and filtering through a mesh if necessary.

Protocol 2: Confirming Apoptosis and Mitotic Arrest This multi-modal approach provides orthogonal validation of the mechanism of action.

  • Key Reagents: Antibodies for Cleaved Caspase-3, Phospho-Histone H3 (Ser10), and Cyclin B1 [3].
  • Detailed Steps:
    • Treatment and Lysis: Treat cells as above and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Western Blot:
      • Probe for Cleaved Caspase-3 as a definitive marker of apoptosis execution.
      • Probe for Phospho-Histone H3 (Ser10) to confirm cells are in mitosis.
      • Probe for Cyclin B1 to demonstrate sustained mitotic arrest (its degradation is a hallmark of slippage) [3] [1].
    • Immunofluorescence: Plate cells on coverslips. After treatment, fix, permeabilize, and stain with antibodies against Phospho-Histone H3 and α-tubulin. Use DAPI for DNA. This allows visualization of mitotic spindles and chromosome alignment/condensation [3] [1].
  • Troubleshooting: High non-specific binding in IF can be reduced by optimizing permeabilization time and using a sufficient blocking agent (e.g., 1-5% BSA).

Optimization & Troubleshooting Guide

The table below outlines common issues and evidence-based solutions compiled from research on other antimitotic agents.

Problem Potential Cause Suggested Solution

| High variability in viability assays | Evaporation from edge wells; inconsistent DMSO concentration [5]. | Use intermediate wells filled with PBS/water; use a plate sealer; match DMSO concentration in all controls [5]. | | Cells undergo slippage instead of death | The mitotic arrest duration is insufficient to trigger the "point of no return" [3]. | Titrate the drug concentration and exposure time. Longer arrests (>15 hours) may be required to commit cells to death [3]. | | Weak mitotic arrest phenotype | Inadequate PLK1 inhibition; cell line is resistant. | Verify this compound potency and check its effect on known downstream targets (e.g., Cyclin B1 accumulation). Use a positive control like another PLK1 inhibitor (BI 2536) [2]. | | Low apoptosis levels despite arrest | High anti-apoptotic protein expression (e.g., Bcl-xL, Mcl-1) in the cell line [4]. | Combine this compound with a BH3-mimetic agent to lower the apoptotic threshold [4]. |

Key Experimental Design Considerations

  • Use Matched Controls: Always include a vehicle control (DMSO) whose concentration is matched to your highest drug dose. A single, low-DMSO control is insufficient and will distort your dose-response curve [5].
  • Monitor Slippage: Since slippage is a major resistance mechanism, your experimental design must account for it. Combining short-term (mitotic index) and long-term (cell viability or clonogenic assays) readouts is essential.
  • Cell Line Selection: Be aware that p53 status and the expression levels of Bcl-2 family proteins (like Bcl-xL and Mcl-1) dramatically influence whether a cell chooses death or slippage after mitotic arrest [4]. Characterize your model system accordingly.

References

Litronesib sustained SAC activation problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of Litronesib?

    • A1: this compound (also known as LY-2523355) is a selective, allosteric inhibitor of the human mitosis-specific kinesin, Eg5 (also known as Kinesin Spindle Protein or KIF11) [1] [2]. By inhibiting Eg5, it disrupts the formation of the bipolar mitotic spindle, leading to sustained activation of the Spindle Assembly Checkpoint (SAC), mitotic arrest, and ultimately, apoptosis in cancer cells [1] [2].
  • Q2: My experiment shows mitotic arrest but low apoptosis. Is this expected?

    • A2: Yes, this is a known phenomenon. The induction of apoptosis requires prolonged SAC activation [2]. The cell fate after arrest can be heterogeneous; some cells may undergo death, while others might exit mitosis via "slippage" and survive as polyploid cells [3]. Ensure you have optimized the treatment duration and concentration to maximize the apoptotic response.
  • Q3: What are the recommended in vitro experimental conditions for this compound?

    • A3: Below is a summary of key parameters from the literature. Please use this as a starting point for optimization in your specific cell models.

Quantitative Data Summary

Parameter Value Context / Cell Line Source
Effective Concentration (EC₅₀) 25 nM Induces mitotic arrest; requires prolonged SAC activation for apoptosis [2]. TargetMol
Solubility (DMSO) 100 mg/mL (195.42 mM) For in vitro stock preparation [1]. Selleckchem
Molecular Weight 511.70 g/mol - [1] [2]
Target kinesin Eg5 Selective allosteric inhibitor [1]. Selleckchem

Detailed Experimental Protocols

Protocol 1: Assessing Mitotic Arrest and SAC Activation

  • Objective: To confirm this compound-induced mitotic arrest by evaluating the monopolar spindle phenotype and SAC marker recruitment.
  • Materials:
    • Adherent cancer cell lines (e.g., HeLa).
    • This compound stock solution (e.g., 10 mM in DMSO).
    • Control: DMSO vehicle.
    • Fixative (e.g., 4% paraformaldehyde).
    • Permeabilization buffer (e.g., 0.1% Triton X-100).
    • Antibodies: anti-α-tubulin (microtubules), anti-Mad2 or anti-BubR1 (SAC components), DAPI (DNA).
  • Methodology:
    • Cell Seeding & Treatment: Seed cells on glass coverslips in a culture dish. After cell adhesion, treat with this compound (a starting point of 25-100 nM is recommended) or vehicle control for 12-24 hours [2].
    • Fixation and Permeabilization: Aspirate the medium, wash with PBS, and fix cells with paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 for 10 minutes.
    • Immunofluorescence Staining: Block cells with a suitable blocking serum. Incubate with primary antibodies (anti-α-tubulin, anti-Mad2) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour.
    • Mounting and Imaging: Mount coverslips with a DAPI-containing mounting medium. Image using a fluorescence microscope.
  • Expected Outcome: this compound-treated cells should exhibit a characteristic monopolar spindle structure (a single aster of microtubules) instead of a bipolar spindle. SAC proteins like Mad2 should be prominently localized at unattached kinetochores, indicating sustained SAC activation [4].

Protocol 2: Measuring Apoptosis Post-Litronesib Treatment

  • Objective: To quantify the apoptotic cell death resulting from prolonged mitotic arrest induced by this compound.
  • Materials:
    • Cells and this compound as in Protocol 1.
    • Caspase-Glo 3/7 Assay kit or Annexin V-FITC / Propidium Iodide (PI) staining kit.
    • Luminometer or flow cytometer.
  • Methodology (Caspase 3/7 Activation):
    • Treatment: Seed cells in a white-walled multiwell plate and treat with this compound for 16-48 hours to allow cells to enter and be held in mitosis.
    • Assay: Equilibrate the plate and Caspase-Glo reagents to room temperature. Add the reagent to each well, mix, and incubate for 30-60 minutes.
    • Detection: Measure luminescence using a plate-reading luminometer. Increased luminescence correlates with increased caspase-3/7 activity [5].
  • Expected Outcome: A significant, dose-dependent increase in caspase-3/7 activity or Annexin V/PI-positive cells is expected in treated samples compared to the vehicle control.

this compound Signaling Pathway & Experimental Workflow

The following diagram illustrates the mechanism of this compound and a logical workflow for investigating its effects.

G cluster_pathway Mechanism of Action of this compound cluster_workflow Recommended Experimental Workflow NormalEg5 Functional Eg5 BipolarSpindle Bipolar Spindle Formed NormalEg5->BipolarSpindle SACOff SAC Satisfied BipolarSpindle->SACOff NormalExit Normal Mitotic Exit SACOff->NormalExit This compound This compound Treatment InhibitedEg5 Eg5 Inhibited This compound->InhibitedEg5 MonopolarSpindle Monopolar Spindle InhibitedEg5->MonopolarSpindle SACOn SAC Sustained Activation MonopolarSpindle->SACOn MitoticArrest Prolonged Mitotic Arrest SACOn->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Start 1. Establish Model & Dose Response P1 2. Confirm Target Engagement (Immunofluorescence: Monopolar Spindle) Start->P1 P2 3. Verify SAC Activation (Immunofluorescence: Mad2/BubR1 at Kinetochores) P1->P2 P3 4. Assess Cell Fate (Apoptosis Assays) P2->P3 Data 5. Data Analysis & Interpretation P3->Data

Diagram Title: this compound Mechanism and Experimental Flow

References

Litronesib Dosing Regimens from Phase 1 Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key dosing regimens identified in Phase 1 clinical trials for advanced solid tumors.

Dose Level Schedule (21-day cycle) Pegfilgrastim Support Key Findings & Recommended Use
5 mg/m²/day Days 1, 2, 3 [1] With [1] A regimen at which a partial response was observed [1].
6 mg/m²/day Days 1, 2, 3 [1] With [1] Recommended for Phase 2; a partial response was observed [1].
8 mg/m²/day Days 1, 5, 9 [1] With [1] Recommended for Phase 2 [1].
2, 4, 5 mg/m²/day Days 1, 2, 3 [2] Therapeutic use only* Grade 4 neutropenia was common; 5 mg/m²/day was the recommended dose with G-CSF support in a Japanese population [2].

*In this study, granulocyte colony-stimulating factor (G-CSF) was used only after grade 4 neutropenia or grade 3 febrile neutropenia occurred [2].

Frequently Asked Questions (FAQs)

Q1: What is the most common dose-limiting toxicity, and how is it managed?

  • A: Neutropenia is the primary dose-limiting toxicity [1]. It is managed by prophylactic administration of pegfilgrastim (G-CSF), which reduces the frequency and severity of neutropenia and allows for the administration of higher doses of Litronesib [1].

Q2: Are there any stability concerns with the drug formulation?

  • A: Yes. An investigation found that the active (R)-enantiomer of this compound can undergo racemization (chiral inversion) under neutral to basic conditions (pH ≥ 6) [3]. This instability is caused by a base-catalyzed mechanism involving the sulfonamide group [3]. Ensure the drug is stored and handled in accordance with the manufacturer's specific guidelines to maintain its chemical integrity.

Experimental Protocol: Key Considerations for In Vivo Studies

Based on the clinical evidence, here are critical factors to consider when designing experiments:

  • Schedule Dependency: The antitumor activity and toxicity profile are highly dependent on the administration schedule. The Days 1, 2, 3 and Days 1, 5, 9 schedules (both with pegfilgrastim) were selected for further study based on their clinical performance [1].
  • Prophylactic vs. Therapeutic G-CSF: Prophylactic use of pegfilgrastim was integral to the recommended Phase 2 regimens, enabling higher dosing by mitigating neutropenia [1]. Relying on therapeutic G-CSF after severe neutropenia occurs may limit the achievable dose intensity [2].
  • Pharmacodynamic Markers: Clinical studies used changes in phosphohistone H3 (pHH3) levels in tumor and skin biopsies as a pharmacodynamic marker. Dose-dependent increases in pHH3 were observed, correlating with this compound plasma exposure [1].

Dose Optimization Decision Workflow

The following diagram illustrates the key decision points for dose and schedule selection based on the clinical studies.

G Start Start: this compound In Vivo Dose Optimization Schedule Select Administration Schedule Start->Schedule RegimenA Schedule A: Days 1, 2, 3 (Q3W) Schedule->RegimenA RegimenB Schedule B: Days 1, 5, 9 (Q3W) Schedule->RegimenB GCSF Incorporate Prophylactic Pegfilgrastim (G-CSF) RegimenA->GCSF RegimenB->GCSF DoseA Consider Dose: 5 - 6 mg/m²/day GCSF->DoseA For Schedule A DoseB Consider Dose: 8 mg/m²/day GCSF->DoseB For Schedule B Monitor Monitor Key Parameters DoseA->Monitor DoseB->Monitor Param1 → Absolute Neutrophil Count (Neutropenia DLT) Monitor->Param1 Param2 → Tumor & Skin pHH3 Levels (Pharmacodynamic Effect) Monitor->Param2 Param3 → Mucositis/Stomatitis (G-CSF associated) Monitor->Param3

References

Litronesib antitumor activity enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of KSP Inhibitors

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein essential for forming the bipolar spindle during mitosis [1] [2]. It works by crosslinking and sliding apart microtubules, which is critical for separating the cell's two centrosomes [1].

Inhibitors like litronesib specifically block KSP's activity. The table below summarizes the cellular consequences and the supporting evidence for this mechanism.

Aspect Effect of KSP Inhibition (e.g., by this compound) Supporting Evidence
Primary Molecular Effect Binds to KSP motor domain, inhibiting its ATPase activity and ability to move along microtubules [3] [4]. Molecular docking and thermal shift assays show stable compound-Eg5 complexes [4].
Cellular Phenotype Disruption of bipolar spindle formation; results in a characteristic monopolar spindle [1] [5]. Microscopy reveals mitotic arrest with monopolar spindles [1].
Downstream Outcome Activation of the mitotic checkpoint, leading to prolonged mitotic arrest, induction of apoptosis (programmed cell death), and reduction of cell viability [6] [4]. Flow cytometry shows G2/M arrest; caspase 3/7 assays and viability assays (e.g., ATP concentration) confirm apoptosis and cell death [6] [4].

The following diagram illustrates the established signaling pathway from KSP inhibition to antitumor effects.

G start KSP Inhibitor (e.g., this compound) A KSP (Eg5) Inhibition start->A B Disrupted Bipolar Spindle Formation A->B C Formation of Monopolar Spindle B->C D Mitotic Arrest C->D E Activation of Apoptotic Pathways D->E F Antitumor Effect: Cell Death E->F

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to evaluate KSP inhibitor activity, based on the search results.

Cell Viability Assay (Spheroid Model)

This protocol validates drug effects on pre-formed 3D cell structures, mimicking solid tumors [6].

  • Key Steps:
    • Spheroid Formation: Plate cells in U-bottom, low-attachment plates to allow spheroid formation over 72-96 hours.
    • Drug Treatment: Add the KSP inhibitor (e.g., filanesib) in a concentration gradient (e.g., 1 nM, 10 nM, 100 nM) to the pre-formed spheroids. Include a vehicle control (e.g., DMSO).
    • Incubation: Incubate for a determined period (e.g., 72 hours).
    • Viability Measurement: Use a cell viability assay based on ATP concentration (e.g., CellTiter-Glo). Luminescence is proportional to the number of viable cells.
    • Data Analysis: Calculate percentage viability compared to the control and determine IC₅₀ values.
Apoptosis Detection (Caspase 3/7 Assay)

This protocol measures the activation of executioner caspases, a key marker of apoptosis [6].

  • Key Steps:
    • Cell Treatment: Seed cells in a suitable plate and treat with the KSP inhibitor at the desired concentrations.
    • Assay Principle: Use a commercial caspase-Glo 3/7 assay reagent. This reagent contains a proluminescent substrate that is cleaved by caspase-3 and -7, releasing luminescence.
    • Incubation and Reading: Add the reagent to the wells, incubate for 30-60 minutes, and measure the luminescent signal.
    • Data Analysis: An increase in luminescent signal relative to the control indicates apoptosis induction.
Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the population of cells arrested in the G2/M phase of the cell cycle [6].

  • Key Steps:
    • Cell Treatment and Fixation: Treat cells with the inhibitor (e.g., 10 nM filanesib for 24 hours). Harvest cells and fix them in cold ethanol (e.g., 70%).
    • Staining: Wash cells and resuspend in a solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase to remove RNA.
    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to DNA content.
    • Data Analysis: Cells with 4N DNA content (G2 and M phases) will show increased fluorescence. A significant increase in the percentage of cells in the 4N peak indicates G2/M arrest.

Suggested Avenues for Technical Information

Since specific troubleshooting content for this compound is not available in the current literature, you may find the following resources helpful for building your technical support center:

  • Manufacturer's Resources: Check the website of this compound's manufacturer or distributor for detailed product datasheets, which often include handling instructions and basic troubleshooting.
  • Clinical Trial Publications: Search for original clinical trial publications of this compound (ARRY-520) for more granular experimental details.
  • Broader KSP Literature: Review methods sections in papers on other KSP inhibitors (e.g., filanesib, ispinesib), as many technical challenges and solutions are common across this drug class [6] [4].

References

A Framework for Troubleshooting Administration Routes

Author: Smolecule Technical Support Team. Date: February 2026

When facing challenges with an experimental compound like Litronesib, a structured approach is key. The following workflow outlines a general troubleshooting process you can adapt for your specific experiments.

Litronesib_Troubleshooting_Flowchart Start Reported Issue: Administration Route Problem Step1 1. Verify Solution Preparation (Check solubility, stability, vehicle) Start->Step1 Step2 2. Check Administration Technique (Confirm procedure, dose volume, rate) Step1->Step2 Step3 3. Assess Animal Model & Physiology (Review species-specific factors) Step2->Step3 Step4 4. Analyze Compound Properties (Review LogP, molecular weight, etc.) Step3->Step4 Step5 5. Implement & Document Fix Step4->Step5 End Issue Resolved Step5->End

Step 1: Verify Solution Preparation and Formulation

Many administration issues originate with the prepared solution itself.

  • Solubility and Stability: Ensure the vehicle (solution) is appropriate. A compound may precipitate in certain buffers or at specific pH levels, potentially blocking catheters or reducing bioavailability. Check the chemical stability of this compound under your storage conditions.
  • Vehicle Compatibility: The choice of vehicle (e.g., saline, DMSO, PEG, cyclodextrins) is critical [1]. Some vehicles can be irritating or toxic at high concentrations, confounding experimental results.
  • Documentation: Keep a detailed log of formulation batches, including pH, osmolarity, storage time, and visual inspection for precipitation or cloudiness.
Step 2: Check Administration Technique and Equipment

Technical execution is a common source of error.

  • Procedure Confirmation: For intravenous (IV) administration, was the catheter placement verified? For intraperitoneal (IP) injection, was the correct quadrant targeted to avoid organ damage? For oral (PO) gavage, was the tube placed correctly in the esophagus?
  • Dose Volume and Rate: Adhere to established guidelines for the animal species. Excessive volume or too rapid an infusion rate can cause adverse effects or inaccurate dosing [1]. Use a calibrated infusion pump for IV studies.
  • Equipment Inspection: Regularly check catheters, syringes, and tubing for leaks, cracks, or blockages. For chronic studies, ensure catheter patency is maintained with a locking solution.
Step 3: Assess Animal Model and Physiological Factors

The biological system itself can influence administration success.

  • Species and Strain Differences: Absorption and metabolism can vary significantly between species, and even between strains of the same species.
  • Health Status: Underlying disease models (e.g., cancer, inflammation) can alter physiology, affecting parameters like blood flow, tissue permeability, and organ function.
  • Age and Sex: These factors can influence metabolic rate and body composition, potentially impacting drug distribution and clearance.
Step 4: Analyze Fundamental Compound Properties

Revisit the physicochemical properties of this compound to determine if the chosen route is appropriate.

  • Molecular Weight and Lipophilicity (Log P): These are key determinants of passive diffusion across biological membranes. Very large or highly hydrophilic compounds are typically poorly absorbed.
  • Formulation pH and pKa: The ionization state of a compound at physiological pH can greatly affect its absorption and distribution.

Common Administration Routes & Considerations

This table summarizes key aspects of frequently used routes in preclinical research, which can serve as a checklist.

Route Common Issues Key Parameters to Verify
Intravenous (IV) Catheter patency, precipitation at injection site, too rapid infusion Solution clarity, sterility, infusion rate/pump calibration, catheter flush
Intraperitoneal (IP) Injection into organ or GI tract, peritonitis, incomplete absorption Needle length/angle, absence of blood or GI content upon aspiration, dose volume
Subcutaneous (SC) Injection into muscle, leakage from site, local irritation Needle length, tenting of skin, dose volume to avoid over-distension
Oral (PO) Esophageal misplacement, aspiration, compound degradation by gut pH/enzymes Gavage needle type/placement, fasting state of animal, gastric pH stability of compound

Suggested Next Steps

Since specific information on this compound was not available, here are actionable steps you can take:

  • Consult Specialized Literature: Search patents, chemical vendor datasheets (e.g., MedChemExpress, Selleckchem), or early-phase clinical trial protocols for this compound, which often detail the formulation and administration methods used.
  • Contact the Source: If this compound was acquired from a pharmaceutical company, academic lab, or compound repository, reach out to them directly. They often have unpublished formulation data and can provide technical guidance.
  • Systematic Documentation: Maintain a detailed lab notebook documenting every variable in your administration process. This is invaluable for identifying patterns when problems occur.

References

Litronesib experimental variable control

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Experimental Control

In any experiment with litronesib, a control variable is any factor that is held constant to ensure that any observed effects on the dependent variable (e.g., cancer cell death) can be reliably attributed to changes in the independent variable (e.g., this compound concentration) [1].

  • Why they matter: Control variables enhance the internal validity of a study. Without controlling for extraneous factors, you cannot be sure that your results are truly caused by the drug treatment and not by other confounding variables [1].
  • How to control them: Key methods include using standardized procedures across all experimental groups and statistical controls in the data analysis phase to account for the influence of known variables [1].

Key Variables to Control in this compound Experiments

The table below summarizes critical variables to control based on general experimental principles and insights from studies on other KSP inhibitors [1] [2].

Category Control Variable Rationale How to Control
Biological System Cell line/passage number Genetic drift and phenotypic changes over passages can alter drug response. Use low-passage, authenticated cells from reputable banks (e.g., ATCC).
Culture conditions Media composition, serum lot/batch, and supplements affect cell health/gene expression. Use the same media, serum batch, and supplements for the entire study [3].
Treatment Conditions Solvent/vehicle concentration The solvent (e.g., DMSO) can itself have biological effects on cells. Keep the final solvent concentration consistent and as low as possible across all groups [4].
Treatment duration & schedule The timing and length of exposure are critical for anti-mitotic drugs. Use precise, synchronized treatment protocols for all replicates [3].
Environmental Factors Incubator conditions Fluctuations in temperature, humidity, and CO₂ can stress cells. Maintain constant, monitored conditions (e.g., 37°C, 5% CO₂) [1].
Assay reagents & time Batch variation in reagents and incubation times can affect readouts. Use the same reagent batch and standardized assay protocols [1].

Methodologies for Key KSP Inhibitor Experiments

While a specific protocol for this compound is not available, the following workflow synthesizes methodologies from recent KSP inhibitor studies, which you can adapt [3] [4].

Detailed Methodology:

  • Cell Culture and Seeding:

    • Use patient-derived xenograft (PDX) models or established cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) [3] [4].
    • Culture cells as spheroids in U-bottom plates to better mimic tumor biology. Maintain consistent passage numbers and culture conditions for all experiments [3].
  • Drug Treatment:

    • Prepare a dilution series of the KSP inhibitor (e.g., Filanesib was tested at 1 nM, 10 nM, and 100 nM) [3].
    • Include necessary controls: a vehicle control (e.g., DMSO at the same concentration used for the drug) and a positive control (e.g., a known cytotoxic drug like paclitaxel) [4] [2].
  • Outcome Assessment (72-hour treatment):

    • Viability: Measure ATP concentration using a luminescent assay. A prominent decrease (e.g., 30-80%) indicates loss of cell viability [3].
    • Apoptosis: Quantify the activation of executioner caspases using a caspase 3/7 assay. A dose-dependent increase in activity suggests induction of apoptotic cell death [3].
    • Cell Cycle: Analyze DNA content via flow cytometry. KSP inhibition is expected to induce G2/M phase arrest [3].
    • Morphology: Use the Cell Painting assay to detect phenotypic changes. Look for morphological hallmarks of mitotic catastrophe, such as nuclear fragmentation and alterations in mitochondrial morphology [3].

Troubleshooting Common Issues

  • Issue: High variability in viability results between replicates.

    • Solution: Ensure the cell culture is healthy and not over-confluent. Use early-passage cells and thoroughly pre-mix all assay reagents before use. Confirm that the vehicle concentration is identical across all wells.
  • Issue: The drug shows no effect, or the IC50 is much higher than literature values.

    • Solution: Verify the drug's stability and storage conditions. Check for the presence of efflux pumps in your cell line that might expel the drug. Use a positive control (e.g., another KSP inhibitor or paclitaxel) to confirm your assay is functioning correctly.
  • Issue: Unexpected morphological changes not linked to mitosis.

    • Solution: Review the selectivity profile of your KSP inhibitor to rule out off-target effects. Control for solvent toxicity by running a vehicle-only condition and ensure environmental conditions (temperature, CO₂) are stable.

Important Note on Clinical Translation

Preclinical studies show that KSP inhibitors like filanesib are often more effective when used in combination therapy rather than as a single agent [3] [4]. When designing combination experiments, it is crucial to control for the administration schedule and potential drug-drug interactions.

References

Litronesib data inconsistency resolution

Author: Smolecule Technical Support Team. Date: February 2026

Litronesib Key Information

The table below consolidates the core scientific data available from the search results.

Aspect Details
Drug Name This compound (also known as LY2523355) [1]
Drug Class 2,3-dihydro-1,3,4-thiadiazole derivative; Kinesin Eg5 inhibitor [2]
Primary Mechanism of Action Inhibits the mitotic kinesin Eg5 (Kinesin Spindle Protein, KSP), a molecular motor protein crucial for spindle assembly and chromosome segregation during mitosis [3] [2].
Key Challenge (Data Inconsistency) The active (R)-enantiomer undergoes unexpected base-catalyzed racemization in aqueous solution (pH ≥ 6), leading to chiral instability. This converts the active form into the less active (S)-enantiomer, which can cause experimental inconsistencies [1].
Proposed Mechanism of Racemization Investigation suggests a pathway involving neighboring group participation of the secondary amine with the sulfonamide group, facilitating inversion at the chiral center [1].
Development Status Has undergone Phase I clinical trials; development was later discontinued [1].

Experimental Protocol for Investigating Chiral Stability

If chiral instability is suspected as a source of experimental inconsistency, the following methodology, adapted from the investigation into this compound, can be employed [1].

  • Step 1: Prepare Solutions. Prepare solutions of the compound in buffers covering a physiologically and storage-relevant pH range (e.g., pH 2 to 9).
  • Step 2: Conduct Stability Study. Incubate the solutions at a controlled elevated temperature (e.g., 40°C) for a set period to accelerate stability testing.
  • Step 3: Analyze Samples. Analyze samples at regular time points using HPLC with a chiral stationary phase. This is critical, as achiral HPLC methods will not detect the formation of the enantiomer.
  • Step 4: Monitor for Racemization. Quantify the amounts of the (R) and (S) enantiomers over time to determine the rate of racemization and the pH conditions that promote it.

Visualizing the Racemization Mechanism and Workflow

To help visualize the core problem and the troubleshooting process, I have created the following diagrams using Graphviz.

Diagram 1: Base-Catalyzed Racemization Mechanism of this compound

This diagram illustrates the chemical process behind the chiral inversion, which is a likely source of data inconsistency.

mechanism R_Enantiomer (R)-Litronesib Intermediate Sulfonamide-Participated Intermediate R_Enantiomer->Intermediate  Forms S_Enantiomer (S)-Litronesib Inversion Chiral Center Inversion Intermediate->Inversion  Allows Base Base (pH ≥ 6) Base->R_Enantiomer  Catalyzes Inversion->S_Enantiomer  Yields

Diagram 2: Troubleshooting Workflow for Experimental Inconsistency

This flowchart outlines a logical path to diagnose and resolve issues related to unexpected experimental results.

workflow Start Unexpected Experimental Result Step1 Check Solution pH History Start->Step1 Step2 Analyze Chiral Purity (Chiral HPLC) Step1->Step2 Step3 Racemization Detected? Step2->Step3 Step4 Identify Root Cause: Base-Catalyzed Inversion Step3->Step4 Yes Step6 Investigate Other Causes Step3->Step6 No Step5 Implement Control Strategy Step4->Step5

Key Considerations for Researchers

The provided information highlights critical areas for ensuring data consistency in your work.

  • Strict pH Control is Essential: Formulate and store this compound solutions in acidic buffers (pH < 6) to fundamentally suppress the racemization pathway [1].
  • Employ Chiral Analytics: Routine quality control checks using chiral HPLC methods are non-negotiable. Do not rely on achiral methods to confirm the compound's stereochemical integrity [1].
  • Contextualize with Other Eg5 Inhibitors: Be aware that the tetrahydro-β-carboline scaffold is also a known privileged structure for Eg5 inhibitors. Data inconsistencies should be investigated with the specific chemical stability of each compound class in mind [3].

References

Litronesib Drug Profile & Key Data

Author: Smolecule Technical Support Team. Date: February 2026

For a quick reference, the table below summarizes the core quantitative data available for Litronesib.

Property Details
Alternative Names LY-2523355, KF-89617 [1] [2] [3]
Latest Update 05 Nov 2023 (Drug Profile) [1]
Highest Development Phase Discontinued (Phase II for metastatic breast cancer; Phase I for other solid tumors and leukemia) [1]
Originator/Developer Kyowa Hakko; Eli Lilly and Company [1]
Mechanism of Action KIF11 protein (Kinesin Spindle Protein/Eg5) inhibitor [1] [3]
Molecular Formula C23H37N5O4S2 [2]
CAS Number 910634-41-2 [2]
IC50 for Eg5 14 μM [2]
Purity (for research) ≥98% [2]

Experimental Protocols for KSP Inhibitor Research

While detailed protocols specific to this compound are scarce, the following methodologies are adapted from supplier data and recent research on KSP inhibitors like Filanesib [4] [2]. You can use them as a foundational workflow.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow In_Vitro In Vitro Cell Assays a1 Plate cells in 96-well plates In_Vitro->a1 In_Vivo In Vivo Animal Studies b1 Establish Xenograft Models In_Vivo->b1 a2 Treat with this compound (e.g., 25 nM) a1->a2 a3 Fix & Permeabilize (Methanol, Formaldehyde) a2->a3 a4 Stain (Propidium Iodide, Antibodies) a3->a4 a5 Analyze (Microplate Cytometer/Flow Cytometry) a4->a5 b2 Administer this compound (e.g., 1.1-30 mg/kg, i.v.) b1->b2 b3 Monitor Tumor Volume (Calipers) b2->b3 b4 Harvest & Analyze Tumors (IHC, TUNEL, Flow Cytometry) b3->b4

In Vitro Cell-based Assay for Mitotic Arrest and Apoptosis

This protocol assesses the compound's effect on cell cycle and cell death, suitable for mechanism-of-action validation and potency testing.

  • Cell Seeding: Plate cancer cells (e.g., 96-well plates coated with poly-D-lysine) and incubate overnight [2].
  • Drug Treatment: Treat cells with this compound at the desired concentrations. A reference concentration is 25 nM, which has been shown to induce mitotic arrest and apoptosis [2].
  • Fixation and Permeabilization:
    • Fix cells for 45 minutes with 3.7% formaldehyde in PBS or for 30 minutes with a commercial fixative like 1x Prefer solution.
    • Permeabilize cells for 10 minutes with 0.2% Triton X-100 in PBS [2].
  • Staining:
    • For cell cycle analysis (Mitotic Index): Incubate with Propidium Iodide (10 μg/mL) and DNase-free RNase (100 μg/mL) for 1 hour. The Mitotic Index (MI) is calculated as the percentage of cells with condensed DNA [2].
    • For apoptosis analysis: Incubate with an anti-phospho-histone H2AX antibody.
    • For mitotic arrest confirmation: Incubate with an anti-phospho-histone H3 (Ser10) antibody [2].
  • Analysis: Scan cells using a microplate cytometer (e.g., Acumen Explorer) or a flow cytometer. Results are expressed as the percentage of cells positive for the respective markers [2].
In Vivo Xenograft Model for Antitumor Efficacy

This protocol evaluates the antitumor activity of this compound in an animal model.

  • Model Establishment: Create human tumor xenograft models in immunodeficient (nude) mice. Tumor fragments or cells are implanted subcutaneously [2].
  • Drug Administration: Administer this compound intravenously (i.v.) once tumor volumes are established. A dose-range study can use 1.1, 3.3, 10, and 30 mg/kg [2].
  • Tumor Monitoring: Serially measure tumor volume using calipers [2].
  • Endpoint Analysis:
    • Harvest tumors and ascitic fluid.
    • Analyze samples for apoptosis (TUNEL assay), cell cycle phase (G2-M), and mitotic cells (phospho-histone H3 staining) using flow cytometry or other methods [2].
    • Collect blood via cardiac puncture for pharmacokinetic analysis of this compound plasma concentration [2].

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
Low Potency or Efficacy Inactive compound; resistant cell line. Verify drug activity with a mitotic index assay. Consider combination with other agents (e.g., BH3 mimetics) [5].
High Variability in Cellular Response Genetic heterogeneity of cancer models. Use a panel of cell models. Employ drug screening to identify KSP inhibitor-sensitive profiles [4].
Solubility Issues in Vehicle Poor aqueous solubility of this compound. Use recommended solvent: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline, prepared sequentially [2].
Excessive Toxicity In Vivo Dose too high; off-target effects. Optimize dosage and schedule. Lower doses (e.g., 1.1-3.3 mg/kg) can be active with fewer side effects [2].

Methodology Refinement Strategies

Since this compound's development has halted, refining your methodology could involve leveraging modern tools and understanding broader KSP biology.

  • Employ Advanced Computational Models: Use contrastive learning frameworks (like SiamCDR) or generative deep neural networks (like GDEC) to analyze transcriptomic data. These models can better prioritize effective drug-cell line pairs and identify potential biomarkers of response, moving beyond simple structural similarity [6] [7].
  • Investigate Combination Therapies: An unbiased high-throughput screen suggests that combining MCL-1 inhibitors (a type of BH3 mimetic) with antimitotic agents like KSP inhibitors may be antagonistic. Instead, top combination partners were found to be other BH3 mimetics targeting Bcl-xL and Bcl-2 [5].
  • Focus on KSP Biology and Biomarkers: Deepen your research by studying the post-translational modifications of KSP (e.g., phosphorylation, ubiquitination) that regulate its activity and stability [8]. Furthermore, identify DNA methylation signatures or other biomarkers in circulating tumor cells (CTCs) that could predict patient response to KSP-targeting therapies [9].

References

Process Improvement Techniques for Research & Development

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes proven methodologies that can enhance efficiency, quality, and reliability in a drug development environment [1] [2] [3].

Technique Core Principle Application in Research/Experimentation
Six Sigma (DMAIC) [1] [2] Reduce variation and defects using a data-driven cycle (Define, Measure, Analyze, Improve, Control). Improve reproducibility of assays, reduce error rates in data collection, standardize experimental protocols.
Lean Thinking [1] [3] Maximize value by eliminating waste (e.g., waiting, defects, unnecessary motion). Streamline lab workflows, optimize inventory of reagents, reduce wait times between experimental steps.
Kaizen [1] [3] Continuous, incremental improvements involving all team members. Empower researchers to suggest small, daily improvements to lab techniques or documentation practices.
Total Quality Management (TQM) [1] [2] Organization-wide commitment to quality and customer satisfaction. Establish a lab culture focused on data integrity, rigorous peer review, and adherence to high-quality standards.
5 Whys Analysis [2] Iteratively ask "Why?" to uncover the root cause of a problem. Troubleshoot failed experiments, instrument calibration drift, or consistent contamination issues.
Business Process Reengineering (BPR) [1] [3] Radical redesign of core processes for dramatic improvement. Completely redesign a legacy, inefficient data analysis pipeline or a complex, multi-step sample preparation process.

Proposed Experimental Workflow for KSP Inhibitor Analysis

Since a specific protocol for Litronesib is not available, the following Graphviz diagram outlines a generalized workflow for evaluating a KSP inhibitor (like Filanesib, which was identified in a hepatoblastoma study [4]). You can adapt this framework with this compound-specific details.

litronesib_workflow KSP Inhibitor In Vitro Analysis Workflow cluster_setup Experiment Setup cluster_analysis Treatment & Analysis cluster_phenotype Phenotypic Analysis a Cell Model Selection (Primary HB models) b Drug Preparation (this compound serial dilution) a->b c Assay Plate Setup (3D spheroid culture) b->c d Compound Treatment (72h exposure) c->d e Viability Assay (ATP concentration measurement) d->e f Apoptosis Assay (Caspase 3/7 activity) d->f g Cell Cycle Analysis (Flow cytometry) d->g h Morphological Profiling (Cell Painting assay) i Nuclear Staining (Mitotic catastrophe assessment) h->i

KSP Inhibitor In Vitro Analysis Workflow

Frequently Asked Questions

Q1: Our cell viability data for the KSP inhibitor shows high variability between replicates. What could be the root cause?

  • Potential Cause: Inconsistent spheroid formation during the initial assay setup.
  • Troubleshooting Steps:
    • Standardize Spheroid Generation: Use a liquid handler to ensure uniform cell seeding density and volume across all wells.
    • Quality Control: Image spheroids before drug addition and only include wells with spheroids of consistent size and roundness in your analysis.
    • Review 5 Whys [2]: Apply this technique. Why is there variability? → Spheroid sizes differ. Why do sizes differ? → Seeding was inconsistent. This can help trace the problem to its source.

Q2: The expected G2/M cell cycle arrest is not clearly observable in our flow cytometry data.

  • Potential Cause: The drug concentration may be insufficient, or the exposure time too short to see a pronounced effect.
  • Troubleshooting Steps:
    • Dose-Response Curve: Run a broader range of drug concentrations to ensure you are working within an effective range [4].
    • Time-Course Experiment: Harvest cells at multiple time points (e.g., 24h, 48h, 72h) to capture the peak of the arrest.
    • Positive Control: Use a known microtubule disruptor (e.g., nocodazole) in parallel to confirm your cell cycle assay is working correctly.

A Note on this compound and Next Steps

The search results did not contain specific experimental protocols for This compound. The provided workflow and FAQs are based on general best practices and methodologies described for a similar KSP inhibitor, Filanesib [4].

To obtain precise information on this compound, I suggest you:

  • Consult the manufacturer's datasheet or application notes.
  • Search specialized scientific literature databases (like PubMed) for primary research articles.
  • Review patent documents for detailed synthetic and analytical methodologies.

References

Litronesib Profile and Key Verification Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes Litronesib's core characteristics and the primary methodologies used to verify its activity.

Aspect Description
Drug Name This compound (also known as LY2523355) [1]
Primary Target Human mitosis-specific kinesin Eg5 (Kinesin Spindle Protein, KSP) [1] [2]
Mechanism of Action Selective allosteric inhibitor; binds to the α2/loop L5/helix α3 site of Eg5, causing mitotic arrest and apoptosis [1] [2].

| Key Verification Assays | • Biochemical ATPase Assays: Measure compound's ability to inhibit Eg5's ATPase activity [2]. • Cell-Based Viability/Proliferation Assays: Use methods like MTT or CCK-8 to determine cytotoxic effect (IC50 values) [3]. • Cell Cycle Analysis: Use flow cytometry to confirm mitotic arrest [1]. • Apoptosis Assays: Measure caspase activation and other apoptotic markers [3] [1]. • Molecular Docking & Dynamics Simulations: Model compound binding to the Eg5 protein [3]. • Thermal Shift Assays: Validate compound's binding through protein stabilization [3]. | | Critical Quality Check | Chiral Stability Testing: Essential to monitor for racemization (conversion of the active R-enantiomer to the S-enantiomer) under neutral to basic conditions, using chiral HPLC or similar techniques [4]. |

Experimental Protocols for Key Assays

For researchers aiming to verify this compound's activity, here are outlines of common experimental protocols.

  • Cell-based Antiproliferative Activity (e.g., CCK-8 Assay)

    • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a predetermined density [3].
    • Compound Treatment: After cell adhesion, add a range of concentrations of this compound to the culture medium. A known kinesin spindle inhibitor like ARRY-520 (Filanesib) is often used as a positive control [3].
    • Incubation: Incubate cells for a set period (e.g., 48-72 hours) [3].
    • Viability Measurement: Add the CCK-8 reagent. Metabolically active cells reduce WST-8 in the reagent to an orange-colored formazan product.
    • Data Analysis: Measure the absorbance of the formazan product. The IC50 value (concentration that inhibits 50% of cell proliferation) is calculated from the dose-response curve [3].
  • Molecular Docking and Dynamics Simulation

    • Protein Preparation: Obtain the 3D structure of the Eg5 motor domain from a protein data bank. Prepare it by adding hydrogen atoms and assigning partial charges [3].
    • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.
    • Docking Simulation: Use software like AutoDock Vina to perform docking and predict the binding pose of this compound within the allosteric pocket of Eg5 (α2/loop L5/helix α3 site) [3].
    • Dynamics Simulation: Run molecular dynamics simulations (e.g., using Gromacs) to assess the stability of the Eg5-Litronesib complex over time and analyze interaction details like hydrogen bonds [3].

This compound Mechanism of Action Pathway

The following diagram illustrates how this compound inhibits the Eg5 protein, leading to cancer cell death.

G This compound This compound Eg5_Inhibition Inhibits Eg5/KSP Protein This compound->Eg5_Inhibition MonopolarSpindle Formation of Monopolar Spindle Eg5_Inhibition->MonopolarSpindle MitoticArrest Mitotic Arrest MonopolarSpindle->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

This compound induces cancer cell death by disrupting mitosis.

Comparative Context and Further Research

While a direct head-to-head comparison is not available in the current search, the literature provides context:

  • Clinical Status: this compound is one of several Eg5 inhibitors that have reached clinical trials, alongside Ispinesib and Filanesib (ARRY-520) [2].
  • Development Challenge: A key issue for this compound is its chiral instability, where the active (R)-enantiomer can racemize in solution, a critical factor for drug development and verification [4].

To perform a more comprehensive comparison, I suggest you:

  • Consult specialized databases like ClinicalTrials.gov for results from completed trials.
  • Search for review articles in major pharmaceutical journals that systematically compare different classes of kinesin inhibitors.
  • Use the experimental protocols outlined above as a benchmark for evaluating data on other alternatives.

References

Clinical Profile and Comparison of Eg5/KSP Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental data and findings from clinical studies on Litronesib and another KSP inhibitor, Filanesib, for context.

Inhibitor Name Phase of Study Recommended Dose & Schedule Most Frequent Adverse Events (AEs) Key Efficacy Findings Notable Experimental Findings
This compound (LY2523355) Phase 1 (Advanced Solid Tumors) 5 mg/m²/day, Days 1, 2, 3, every 3 weeks, with G-CSF support [1]. Also 6 mg/m²/day (Days 1,2,3) & 8 mg/m²/day (Days 1,5,9) with pegfilgrastim [2]. Neutropenia & Leukopenia (100% incidence); Grade 4 neutropenia (83%) [1]. Mucositis and stomatitis with pegfilgrastim [2]. 2/86 patients achieved Partial Response; 20% had stable disease ≥6 cycles [2]. No objective tumor responses in Japanese cohort [1]. Pharmacodynamic (PD) biomarker: Dose/exposure-dependent increase in phospho-Histone H3 (pHH3) in tumor and skin biopsies, indicating mitotic arrest [2].
Filanesib (ARRY-520) Preclinical/Functional Screening (Hepatoblastoma) N/A (Preclinical) N/A (Preclinical) Effective across all 6 hepatoblastoma models; reduced tumor growth in 4/5 mouse models [3]. Induced G2/M cell cycle arrest and apoptosis; prominent nuclear fragmentation [3].

Detailed Experimental Protocols from Cited Studies

For researchers designing related experiments, here are the methodologies from the clinical trials and the preclinical study.

  • Clinical Trial Design (this compound): The Phase 1, dose-finding studies administered this compound intravenously on various schedules (e.g., Days 1,2,3; Days 1,5,9) in 21-day cycles to patients with advanced solid tumors [2]. The primary endpoints were to assess safety, determine the maximum tolerated dose (MTD) and recommended Phase 2 dose. Dose-Limiting Toxicities (DLTs) were defined based on the observed toxicities within the first cycle. Tumor response was evaluated using RECIST criteria (v1.0 or v1.1) [1] [2].
  • Pharmacokinetic (PK) Analysis: Plasma samples were collected from patients after this compound infusion. Non-compartmental analysis was performed to determine parameters like maximum plasma concentration (Cmax) and area under the curve (AUC). The studies reported that this compound exposure increased in a dose-dependent manner [1].
  • Pharmacodynamic (PD) Biomarker Assessment: To confirm the drug's mechanism of action, paired tumor and skin biopsies were collected from patients before and after treatment. The level of phospho-Histone H3 (pHH3), a well-established marker of mitotic cells, was measured. An increase in pHH3 post-treatment indicates Eg5 inhibition and subsequent mitotic arrest, which correlates with plasma drug exposure [2].
  • Preclinical Drug Screening (Filanesib): The activity of Filanesib was identified through a high-throughput screen of over 500 compounds against six hepatoblastoma (HB) patient-derived spheroid models. Cell viability was measured using an ATP-based assay after 72 hours of drug exposure. A Drug Sensitivity Score (DSS) ≥10 was used to identify "hits." Selective DSS (sDSS) further filtered for compounds that were effective against HB cells but non-toxic to healthy primary hepatocytes [3].

Mechanism of Action of KSP Inhibitors

This compound and Filanesib are allosteric inhibitors of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11 [4] [5]. The following diagram illustrates how inhibiting this target disrupts cell division.

ksp_inhibition Start Start of Mitosis CentrosomeSep Centrosome Separation Start->CentrosomeSep KSP KSP (Eg5) Activity CentrosomeSep->KSP BipolarSpindle Bipolar Spindle Formation KSP->BipolarSpindle Promotes MonopolarSpindle Monopolar Spindle Formation KSP->MonopolarSpindle Leads to MitoticArrest Mitotic Arrest CellDeath Apoptotic Cell Death MitoticArrest->CellDeath Inhibitor KSP Inhibitor (e.g., this compound) Inhibitor->KSP Inhibits MonopolarSpindle->MitoticArrest

Critical Experimental Considerations

  • Impact of Sample Handling: A key study highlights that drug response profiles from fresh versus biobanked (frozen) patient samples can differ significantly. Specifically, reduced sensitivity to KSP inhibitors like this compound and Filanesib was observed in frozen samples, likely due to a loss of highly proliferative cells during the freezing process [6]. This is a critical factor to control for in preclinical drug testing.
  • Combination with G-CSF: Neutropenia was the primary dose-limiting toxicity for this compound. The administration of granulocyte colony-stimulating factor (G-CSF or pegfilgrastim) was essential to mitigate this toxicity and allow for the administration of higher, more effective drug doses [1] [2].

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

511.22869703 Da

Monoisotopic Mass

511.22869703 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6611F8KYCV

Pharmacology

Litronesib is an inhibitor of the kinesin-related motor protein Eg5 with potential antineoplastic activity. Litronesib selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and consequently cell death in tumor cells that are actively dividing. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein that plays an essential role during mitosis, particularly in the regulation of spindle dynamics, including assembly and maintenance.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
KIF11 [HSA:3832] [KO:K10398]

Other CAS

910634-41-2

Wikipedia

Litronesib

Dates

Last modified: 07-15-2023
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6. Preparation of thiadiazoline compounds for the treatment of solid tumor By Murakata, Chikara; Kato, Kazuhiko; Yamamoto, Junichiro; Nakai, Ryuichiro; Okamoto, Seiho; Ino, Yoji; Kitamura, Yushi; Saitoh, Toshikazu; Katsuhira, Takeshi From PCT Int. Appl. (2006), WO 2006101102 A1 20060928.
7. Thiadiazoline derivatives for the treatment of psoriasis By Miki, Ichiro; Uchii, Masako; Kobayashi, Katsuya; Harada, Daisuke From PCT Int. Appl. (2006), WO 2006101105 A1 20060928.
8. Preparation of thiadiazoline derivatives for the treatment of hematopoietic tumor By Nakai, Ryuichiro; Okamoto, Seiho; Kusaka, Hideaki; Yamashita, Yoshinori; Ishida, Hiroyuki From PCT Int. Appl. (2006), WO 2006101103 A1 20060928.

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